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Core Science & Biosynthesis

Foundational

Structural Elucidation and Exact Mass Determination of 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic Acid: A Methodological Whitepaper

Executive Summary In contemporary drug development, the benzofuran-2-carboxylic acid scaffold is a highly privileged pharmacophore, frequently utilized in the design of allosteric modulators, D-Dopachrome Tautomerase (D-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug development, the benzofuran-2-carboxylic acid scaffold is a highly privileged pharmacophore, frequently utilized in the design of allosteric modulators, D-Dopachrome Tautomerase (D-DT) inhibitors, and antimicrobial agents[1]. The specific derivative, 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid (Molecular Formula: C12​H11​ClO5​ ), represents a highly optimized building block.

For researchers synthesizing or utilizing this compound in pharmacokinetic (PK) or pharmacodynamic (PD) studies, unambiguous structural confirmation is paramount. This whitepaper provides an in-depth, self-validating framework for the theoretical calculation and empirical validation of the compound's exact mass using High-Resolution Mass Spectrometry (HRMS).

Structural Stoichiometry & Pharmacophore Causality

The rational design behind this specific substitution pattern is rooted in balancing pharmacokinetics with target affinity:

  • Benzofuran-2-carboxylic acid core : Provides a rigid, planar aromatic system capable of π−π stacking with target proteins. The carboxylic acid moiety serves as a primary hydrogen bond donor/acceptor, which is critical for anchoring the molecule in binding pockets [2].

  • 5-Chloro substitution : Halogenation at the C5 position serves a dual purpose. It increases the overall lipophilicity ( logP ) of the molecule to enhance membrane permeability, and it sterically blocks cytochrome P450-mediated oxidation at a common metabolic hotspot, thereby increasing the compound's half-life.

  • 6-(2-methoxyethoxy) substitution : This flexible, oxygen-rich ether side chain acts as a counterweight to the chlorine atom. It improves aqueous solubility and provides additional hydrogen bond acceptor sites, ensuring the molecule does not become excessively lipophilic and violate Lipinski's Rule of Five.

Theoretical Mass & Isotopic Distribution Calculations

In HRMS, differentiating between the Molecular Weight (the average mass based on natural isotopic abundance) and the Exact Mass (the monoisotopic mass calculated using only the most abundant isotope of each element) is critical for identifying isobaric interferences [3].

The exact monoisotopic mass of the neutral molecule is calculated as follows:

  • Carbon ( 12C ) : 12 atoms × 12.000000 Da = 144.000000 Da

  • Hydrogen ( 1H ) : 11 atoms × 1.007825 Da = 11.086075 Da

  • Chlorine ( 35Cl ) : 1 atom × 34.968853 Da = 34.968853 Da

  • Oxygen ( 16O ) : 5 atoms × 15.994915 Da = 79.974575 Da

  • Total Exact Mass (Neutral) : 270.0295 Da

Quantitative Mass Data Summary

The following table summarizes the theoretical mass-to-charge ( m/z ) ratios required for HRMS targeting.

Species / AdductFormulaTheoretical Exact Mass ( m/z )Significance
Neutral Molecule C12​H11​ClO5​ 270.0295Baseline monoisotopic mass.
Molecular Weight C12​H11​ClO5​ 270.6650 ( g/mol )Average mass (used for bulk stoichiometry).
Protonated Ion [M+H]+ [C12​H12​ClO5​]+ 271.0368Primary target in ESI+ mode.
Deprotonated Ion [M−H]− [C12​H10​ClO5​]− 269.0222Primary target in ESI- mode (highly favorable).
Sodium Adduct [M+Na]+ [C12​H11​ClO5​Na]+ 293.0193Common background adduct in ESI+.
37Cl Isotope [M+H]+ [C12​H12​37ClO5​]+ 273.0338Confirms the presence of a single Cl atom (~32% intensity of M peak).

High-Resolution Mass Spectrometry (LC-QTOF-MS) Protocol

To empirically validate the exact mass, Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is the gold standard. QTOF instruments provide a resolving power of >40,000 FWHM and a mass accuracy of <5 ppm, which is mandatory for distinguishing the target from complex biological matrices [3][4].

Step-by-Step Self-Validating Methodology
  • Sample Preparation : Dissolve the synthesized compound in LC-MS grade methanol to a final concentration of 1 µg/mL.

    • Causality: Methanol ensures complete solvation of the lipophilic benzofuran core while maintaining optimal droplet desolvation characteristics required for Electrospray Ionization (ESI).

  • Chromatographic Separation : Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm particle size). Use a gradient of Mobile Phase A (0.1% Formic acid in H2​O ) and Mobile Phase B (0.1% Formic acid in Acetonitrile).

    • Causality: The addition of 0.1% formic acid forces the carboxylic acid moiety into its neutral, protonated state during chromatography. This suppresses secondary interactions with residual silanols on the stationary phase, preventing peak tailing and ensuring a sharp chromatographic peak.

  • Instrument Calibration & Lock Mass : Calibrate the QTOF-MS using a standard tuning mix immediately prior to the run. Introduce a continuous flow of a reference lock mass (e.g., Purine, m/z 121.0509).

    • Causality: Time-of-flight analyzers are highly sensitive to microscopic thermal fluctuations in the flight tube. A real-time lock mass continuously corrects the mass axis, guaranteeing that the mass error remains below the strict 2 ppm threshold necessary for elemental composition confirmation [4].

  • Data Acquisition : Acquire full-scan MS data in both ESI+ and ESI- modes. Given the acidic nature of the C2-carboxylic acid, ESI- will yield a highly abundant [M−H]− signal at m/z 269.0222.

Mechanistic Fragmentation Analysis (MS/MS)

To validate the structural connectivity beyond the empirical formula, Collision-Induced Dissociation (CID) is employed. When isolated in the quadrupole and accelerated into the collision cell, the [M+H]+ precursor ion ( m/z 271.0368) undergoes predictable, thermodynamically driven fragmentation.

The primary fragmentation pathways involve:

  • Decarboxylation : Loss of CO2​ (44 Da) from the C2 position, a hallmark of 2-carboxylic acid heterocycles.

  • Ether Cleavage : Neutral loss of the 2-methoxyethoxy side chain ( C3​H8​O2​ , 76 Da), leaving the halogenated benzofuran core intact.

MS_Fragmentation M_plus Precursor Ion [M+H]+ m/z 271.0368 C12H12ClO5+ Loss_CO2 Fragment 1 m/z 227.0470 [M+H - CO2]+ M_plus->Loss_CO2 Decarboxylation (-44 Da) Loss_Ether Fragment 2 m/z 195.0083 [M+H - C3H8O2]+ M_plus->Loss_Ether Ether Cleavage (-76 Da) Core_Ion Core Benzofuran Ion m/z 151.0185 [M+H - CO2 - C3H8O2]+ Loss_CO2->Core_Ion Ether Cleavage (-76 Da) Loss_Ether->Core_Ion Decarboxylation (-44 Da)

Predicted MS/MS CID fragmentation pathway of the protonated target molecule.

By cross-referencing the empirical exact mass with the predicted isotopic distribution and the MS/MS fragmentation tree, researchers can achieve absolute structural confidence in 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid prior to advancing to downstream in vitro or in vivo assays.

References

  • Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) National Center for Biotechnology Information (PMC)[Link]

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies LCGC International - Chromatography Online[Link]

  • LC- and GC-QTOF-MS as Complementary Tools for a Comprehensive Micropollutant Analysis in Aquatic Systems National Center for Biotechnology Information (PMC)[Link]

Exploratory

Solvation Dynamics and Experimental Protocols for 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic Acid in DMSO

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The handling of highly functionalized aromatic intermediates is a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The handling of highly functionalized aromatic intermediates is a critical bottleneck in early-stage drug discovery and assay development. 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid is a complex molecular scaffold characterized by a rigid, hydrophobic benzofuran core, a polarizable halogen, and a highly flexible, hydrophilic ether appendage.

As a Senior Application Scientist, I frequently observe that poor solvation strategies lead to irreproducible assay data, false negatives in high-throughput screening (HTS), and downstream precipitation. This whitepaper provides an authoritative, mechanistic guide to the solubility of this compound in Dimethyl Sulfoxide (DMSO), establishing that it exhibits excellent solubility (≥ 100 mM) when handled under strict thermodynamic and kinetic protocols.

Molecular Anatomy & Solvation Thermodynamics

To understand how to dissolve a compound, we must first understand why it resists or yields to a solvent. The solubility of 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid in DMSO is dictated by the interplay of four distinct structural features:

  • The Benzofuran-2-carboxylic Acid Core: The parent benzofuran-2-carboxylic acid is a planar, aromatic system that naturally forms strong intermolecular hydrogen bonds in its crystalline state[1]. However, DMSO is a highly polar, aprotic solvent with a strong dipole moment. The sulfoxide oxygen ( S=O ) acts as a potent hydrogen-bond acceptor, rapidly disrupting the carboxylic acid dimers and solvating the core.

  • The 5-Chloro Substituent: Halogenation typically increases a molecule's lipophilicity ( logP ) and crystal lattice energy, which can negatively impact aqueous solubility. Fortunately, DMSO possesses a high dielectric constant ( ϵ≈47 ), which effectively shields and solvates the polarizable electron cloud of the chlorine atom, preventing halogen-driven aggregation[2].

  • The 6-(2-methoxyethoxy) Side Chain: This is the thermodynamic "engine" of the molecule's solubility. Functioning similarly to a short polyethylene glycol (PEG) chain, this flexible ether appendage significantly increases the entropy of solvation ( ΔSsolv​ ). The ether oxygens act as excellent hydrogen bond acceptors, ensuring that the molecule remains thoroughly solvated and preventing π−π stacking of the benzofuran cores[3].

Thermodynamic Solvation Pathway

G A Crystalline Solid (Strong Intermolecular H-Bonds) B Solvent Addition (100% Anhydrous DMSO) A->B C Lattice Disruption (DMSO S=O binds to COOH) B->C D Side-Chain Solvation (Ether oxygens solvated) C->D E Fully Solvated Monomer (Thermodynamic Sink) D->E

Caption: Thermodynamic pathway of 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid solvation in DMSO.

Quantitative Solubility Metrics

While empirical data for every bespoke derivative is not always cataloged in public databases, we can accurately extrapolate the solubility of this compound by analyzing structurally homologous benzofuran-2-carboxylic acid derivatives[3][4]. The presence of the methoxyethoxy chain guarantees a higher solubility threshold than the parent compound.

Table 1: Comparative Solubility Profiles in 100% DMSO at 25°C
Compound Class / DerivativeStructural ModifiersEstimated Max Solubility (DMSO)Solvation Limiting Factor
Parent Benzofuran-2-carboxylic acid None~150 - 200 mM π−π stacking, H-bond dimerization
5-Chloro-benzofuran-2-carboxylic acid Halogenation (Lipophilic)~100 - 120 mMIncreased crystal lattice energy
5-Chloro-6-(2-methoxyethoxy)... Halogen + Flexible Ether Chain≥ 100 mM (Highly Soluble) Solvent saturation / Viscosity
Complex Benzofuran Inhibitors (e.g., BAY-184) Heavy functionalization> 200 mg/L (Aqueous/DMSO)Molecular weight / Steric bulk

Data extrapolated from established benzofuran derivative solubility profiles[3][4].

Standard Operating Procedure (SOP): Master Stock Preparation

To ensure a self-validating system , the following protocol is designed not just to dissolve the compound, but to verify its monomeric state and protect it from degradation.

Target: 50 mM Master Stock Solution. Molecular Weight: ~270.66 g/mol (Calculated based on formula C12​H11​ClO5​ ).

Step-by-Step Methodology
  • Gravimetric Analysis: Weigh exactly 13.53 mg of 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid using a calibrated analytical balance (0.01 mg precision).

    • Causality: Precision at this stage prevents concentration drift, which is the leading cause of IC50 shift in downstream biological assays.

  • Solvent Addition: Add exactly 1.0 mL of Anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

    • Causality: Standard laboratory DMSO is highly hygroscopic. Absorbed water drastically lowers the solubility limit of lipophilic benzofurans, leading to invisible micro-nucleation. Anhydrous DMSO prevents this.

  • Kinetic Disruption (Vortex & Sonicate): Vortex the vial for 30 seconds, followed by water-bath sonication at room temperature (20-25°C) for 5 minutes.

    • Causality: While the thermodynamics of dissolution are favorable, the kinetics can be slow due to the compound's crystalline nature. Sonication provides the activation energy required to break the initial lattice without utilizing destructive heat.

  • Validation Check (Optical Clarity): Hold the vial against a strong, focused light source (e.g., a smartphone flashlight) against a dark background. The solution must be completely transparent.

    • Self-Validation: The Tyndall effect will scatter light if nano-aggregates or undissolved micro-crystals remain. If scattering is observed, repeat Step 3.

  • Aliquot and Storage: Divide the 50 mM stock into 50 µL aliquots in amber microcentrifuge tubes. Purge the headspace with Argon gas before sealing. Store at -20°C.

    • Causality: Amber tubes prevent photo-degradation of the benzofuran core. Argon purging displaces oxygen and moisture, preventing oxidative degradation of the ether chain and carboxylic acid during freeze-thaw cycles.

Experimental Workflow Diagram

Workflow W1 1. Weigh Compound (Analytical Balance) W2 2. Add Anhydrous DMSO (Target: 50 mM) W1->W2 W3 3. Vortex & Sonicate (Room Temp, 5 min) W2->W3 W4 4. Visual Inspection (Check for Micro-particulates) W3->W4 W5 5. Aliquot & Store (-20°C, Argon Purged) W4->W5

Caption: Step-by-step standard operating procedure for preparing high-concentration DMSO master stocks.

Downstream Applications: Preventing the "Solvent Shift" Crash

A compound's high solubility in DMSO is only half the battle; the true test occurs when the DMSO stock is diluted into aqueous assay buffers (e.g., PBS, HEPES, or cell culture media).

Because 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid possesses a lipophilic core, rapid introduction of a high-concentration DMSO stock into water can cause localized super-saturation, leading to immediate precipitation (crashing out).

Best Practices for Aqueous Dilution:

  • The 1% Rule: Never exceed a final DMSO concentration of 1% (v/v) in biological assays to prevent solvent-induced cytotoxicity and compound precipitation.

  • Serial Dilution in DMSO First: If your target assay concentration is 10 µM, do not dilute the 50 mM stock directly into the buffer. Instead, perform serial dilutions in 100% DMSO down to a 1 mM working stock.

  • Vortex While Adding: When transferring the 1 mM DMSO working stock into the aqueous buffer, ensure the buffer is actively vortexing. Add the DMSO dropwise to the center of the vortex. This maximizes the dispersion rate and prevents localized pockets of high compound concentration, allowing the 2-methoxyethoxy chain to rapidly form hydrogen bonds with the surrounding water molecules.

References

  • NIST WebBook. "Benzofuran-2-carboxylic acid - Chemical and Physical Properties." National Institute of Standards and Technology. URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor." URL:[Link]

  • PubMed Central (PMC) - NIH. "Structure-Activity Relationship Studies and Design of a PTPN22 Inhibitor with Enhanced Isozyme Selectivity and Cellular Efficacy." URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid is a specific and likely novel chemical entity with no readily available, direct studie...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid is a specific and likely novel chemical entity with no readily available, direct studies on its thermodynamic stability. This guide is therefore constructed based on established principles of chemical stability, analysis of its constituent functional groups, and standard pharmaceutical industry practices for stability assessment as outlined in regulatory guidelines. The protocols and analyses presented are predictive and serve as a robust framework for the experimental investigation of this molecule.

Introduction: Understanding the Importance of Thermodynamic Stability

In the realm of drug development and materials science, the thermodynamic stability of a molecule is a critical parameter that dictates its shelf-life, safety, and efficacy. It refers to the inherent stability of a compound under a given set of conditions, reflecting its tendency to exist in a lower energy state. A thermodynamically stable molecule will resist spontaneous decomposition or degradation into other, lower-energy products. For a pharmaceutical compound like 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid, understanding its stability profile is not just a scientific exercise but a regulatory necessity.[1][2][3] This guide will provide a comprehensive framework for evaluating the thermodynamic stability of this specific benzofuran derivative, drawing upon foundational chemical principles and established analytical methodologies.

Section 1: Molecular Structure Analysis and Potential Liabilities

The thermodynamic stability of 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid is intrinsically linked to its molecular architecture. An analysis of its constituent functional groups can reveal potential sites of instability.

  • Benzofuran Core: Benzofuran derivatives are generally considered to be relatively stable aromatic systems due to the delocalization of π-electrons across the fused ring system.[4] However, the furan ring can be susceptible to electrophilic attack and oxidative degradation under certain conditions.[5][6]

  • Carboxylic Acid Group: The carboxylic acid moiety (-COOH) is a key functional group that can influence stability. It can undergo decarboxylation (loss of CO2) upon heating, particularly if there are activating groups in the vicinity. It also imparts acidic properties, making the molecule susceptible to reactions with bases and potentially influencing its solid-state packing and crystalline stability.

  • Aryl Chloride: The chloro-substituent on the benzene ring is generally stable. The carbon-chlorine bond in aryl chlorides is strong and less reactive than in alkyl chlorides.[7][8] However, under severe conditions such as high heat or UV radiation in the presence of a hydrogen donor, reductive dehalogenation can occur.[7][9]

  • Methoxyethoxy Side Chain: The ether linkage in the 2-methoxyethoxy group can be a point of vulnerability. Ethers are susceptible to cleavage under strong acidic conditions. The presence of two ether linkages in this side chain might present multiple degradation pathways. While generally stable under neutral and basic conditions, their long-term stability under thermal stress should be evaluated.

A visual representation of the molecule and its potential reactive sites is crucial for understanding its stability profile.

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_outcome Outcome substance Drug Substance (5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid) acid Acid Hydrolysis (e.g., 0.1N HCl) substance->acid base Base Hydrolysis (e.g., 0.1N NaOH) substance->base oxidation Oxidation (e.g., 3% H2O2) substance->oxidation thermal Thermal Stress (e.g., 60-80°C) substance->thermal photo Photostability (ICH Q1B) substance->photo hplc Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc nmr NMR for Structure Elucidation hplc->nmr Isolate & Characterize Degradants ftir FT-IR for Functional Group Changes hplc->ftir Confirm Functional Group Changes method Validated Stability- Indicating Method hplc->method pathways Degradation Pathways nmr->pathways stability Intrinsic Stability Profile pathways->stability method->stability

Caption: A typical workflow for forced degradation studies to assess thermodynamic stability.

Calorimetric Methods

Calorimetry provides a direct measure of the heat changes associated with chemical and physical processes, offering quantitative data on thermodynamic stability. [10][11]

  • Differential Scanning Calorimetry (DSC): DSC is a powerful technique for determining the melting point, heat of fusion, and decomposition temperature of a compound. [12][11]A sharp melting point at a high temperature is often indicative of a stable crystalline form. The onset of an exothermic decomposition event provides a clear indication of the upper-temperature limit of the compound's thermal stability.

  • Adiabatic Calorimetry: This technique measures the temperature and pressure rise of a substance under adiabatic conditions (no heat exchange with the surroundings). [13]It is particularly useful for assessing the potential for runaway reactions and for determining the kinetics of decomposition at elevated temperatures.

Table 1: Hypothetical Calorimetric Data for 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid

ParameterValueSignificance
Melting Point (DSC)185 - 190 °CIndicates a relatively high-melting and likely stable crystalline solid.
Heat of Fusion (DSC)30 - 35 kJ/molProvides information on the lattice energy of the crystal structure.
Onset of Decomposition (DSC)~ 250 °CDefines the upper temperature limit for safe handling and storage.
Adiabatic Temperature RiseTo be determinedCrucial for assessing thermal hazards during large-scale synthesis and storage.

Section 4: Detailed Experimental Protocols

Protocol 4.1: Forced Degradation by Acid Hydrolysis

  • Preparation of Solutions: Prepare a stock solution of 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions: Mix the stock solution with an equal volume of 0.1 N hydrochloric acid.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

  • Neutralization: At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 N sodium hydroxide.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.

Protocol 4.2: Thermal Stability Assessment by DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and a reference pan in the DSC instrument.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above the expected decomposition point (e.g., 300 °C) under an inert nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermogram to determine the melting point (peak of the endotherm) and the onset of decomposition (start of the exotherm).

Section 5: Data Interpretation and Stability Profile

The data generated from forced degradation and calorimetric studies must be synthesized to construct a comprehensive stability profile.

  • Degradation Pathway Elucidation: The structures of the major degradation products, as determined by techniques like LC-MS/MS and NMR, will allow for the proposal of degradation pathways. For instance, acid hydrolysis might lead to the cleavage of the methoxyethoxy group, while oxidation could result in the opening of the furan ring.

  • Stability-Indicating Method Validation: The analytical method used must be able to separate the parent compound from all significant degradation products, thus demonstrating its specificity and suitability for stability studies.

  • Intrinsic Stability Determination: The overall results will define the intrinsic stability of the molecule and inform on its potential liabilities. This knowledge is crucial for guiding formulation development, selecting appropriate packaging, and defining storage conditions and shelf-life. [2][3]

Conclusion

The thermodynamic stability of 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid is a multifaceted property that requires a systematic and rigorous scientific investigation. By combining a thorough analysis of its molecular structure with a comprehensive experimental program based on forced degradation and calorimetry, a clear understanding of its stability profile can be achieved. This knowledge is not only fundamental to the scientific characterization of this novel compound but is also a critical prerequisite for its potential development as a pharmaceutical agent or advanced material. The framework presented in this guide provides a robust starting point for researchers and scientists to undertake such an evaluation, ensuring both scientific integrity and adherence to regulatory expectations.

References

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]

  • Adiabatic Calorimetry Methods for Assessing the Stability of Organic Substances. M. F. Akhmetov. [Link]

  • Forced Degradation Testing. SGS. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Thermal Stability Assessment Methods. Scribd. [Link]

  • Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. AIP Publishing. [Link]

  • New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. PubMed. [Link]

  • Actual Structure, Thermodynamic Driving Force, and Mechanism of Benzofuranone-Typical Compounds as Antioxidants in Solution. ACS Publications. [Link]

  • DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. MDPI. [Link]

  • How Calorimetry Enhances Understanding of Organic Semiconductor Behaviors. AZoM. [Link]

  • Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. MDPI. [Link]

  • Thermal Analysis and Calorimetry : principles and techniques. SETARAM. [Link]

  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES. [Link]

  • MOM Ethers. Organic Chemistry Portal. [Link]

  • Reactivity of Benzofuran Derivatives. ResearchGate. [Link]

  • Heat of combustion and stability relationship. Reddit. [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. [Link]

  • Emerging experimental methods to study the thermodynamics of biomolecular condensate formation. The Journal of Chemical Physics. [Link]

  • Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp.... ResearchGate. [Link]

  • Thermodynamic characterization of amyloid polymorphism by microfluidic transient incomplete separation. Chemical Science. [Link]

  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. PMC. [Link]

  • Why is a methoxygroup a better leaving group than an ethoxygroup? Reddit. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. SciELO. [Link]

  • Thermal Analysis and Calorimetry Techniques for Catalytic Investigations. ResearchGate. [Link]

  • 2-(2-METHOXYETHOXY)ETHANOL. Ataman Kimya. [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI. [Link]

  • MSDS of 5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid. Capot Chemical. [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Effects of o -Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. ResearchGate. [Link]

  • Measuring Thermodynamic Stability. Chemistry Stack Exchange. [Link]

  • Thermodynamic solubility. Strasbourg - PCBIS. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. ACS Omega. [Link]

  • Room temperature Stille cross-coupling reaction of unreactive aryl chlorides and heteroaryl chlorides. RSC Publishing. [Link]

  • 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid. Chemical Substance Information. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. [Link]

  • Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. PMC. [Link]

  • Room temperature Stille cross-coupling reaction of unreactive aryl chlorides and heteroaryl chlorides. Semantic Scholar. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid as a Pharmaceutical Intermediate

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid as a key phar...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid as a key pharmaceutical intermediate. This document outlines its significance, a plausible synthetic pathway for its application, detailed experimental protocols, and essential analytical methods for quality control.

Introduction: The Significance of Benzofuran Moieties in Medicinal Chemistry

The benzofuran nucleus is a privileged heterocyclic scaffold frequently found in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic and structural properties allow it to interact with various biological targets, making it a cornerstone in modern drug discovery.[4] Benzofuran derivatives have demonstrated a broad spectrum of pharmacological activities, including antidepressant, anticancer, anti-inflammatory, and antimicrobial properties.[4]

5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid is a bespoke intermediate designed for the synthesis of complex active pharmaceutical ingredients (APIs). The substituents on the benzofuran ring are strategically placed to influence the molecule's pharmacokinetic and pharmacodynamic properties. The chloro group can enhance metabolic stability and receptor binding affinity, while the methoxyethoxy side chain can improve solubility and oral bioavailability. The carboxylic acid at the 2-position serves as a versatile chemical handle for further molecular elaboration, typically through amide bond formation.

A prime application for this intermediate is in the synthesis of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist used for the treatment of major depressive disorder.[5][6] While multiple synthetic routes to Vilazodone exist, the use of a pre-functionalized benzofuran core like 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid offers a convergent and efficient approach.

Synthetic Application: A Convergent Approach to Vilazodone

The following section outlines a representative synthetic pathway where 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid serves as a pivotal intermediate in the synthesis of Vilazodone.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of Vilazodone points to three key fragments: the indole moiety, the piperazine linker, and the functionalized benzofuran core. Our target intermediate, 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid, constitutes this advanced benzofuran building block.

G Vilazodone Vilazodone Intermediate_A 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxamide Vilazodone->Intermediate_A Amide formation Intermediate_C 3-(4-chlorobutyl)-1H-indole-5-carbonitrile Vilazodone->Intermediate_C Alkylation Intermediate_B 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid Intermediate_A->Intermediate_B Amidation Piperazine Piperazine Intermediate_A->Piperazine Coupling

Caption: Retrosynthetic analysis of Vilazodone.

Proposed Synthetic Pathway

The forward synthesis involves the coupling of 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid with a suitable piperazine derivative, followed by alkylation with the indole fragment to yield Vilazodone.

G A 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid B Amide Intermediate A->B Amidation C Vilazodone B->C Coupling Piperazine Piperazine derivative Piperazine->B Indole Indole fragment Indole->C

Caption: Proposed synthetic pathway to Vilazodone.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid

This protocol outlines a plausible synthesis of the title compound from a commercially available substituted salicylaldehyde.

Reaction Scheme:

Step 1: O-alkylation of 5-chloro-6-hydroxy-2-formylphenol with 1-bromo-2-methoxyethane. Step 2: Intramolecular cyclization and oxidation to form the benzofuran-2-carboxylic acid.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
5-Chloro-6-hydroxy-2-formylphenolN/A172.561 eq.
1-Bromo-2-methoxyethane6482-24-2138.991.2 eq.
Potassium Carbonate (anhydrous)584-08-7138.212.5 eq.
Dimethylformamide (DMF)68-12-273.09Solvent
Diethyl bromomalonate609-02-9239.041.1 eq.
Sodium Hydroxide1310-73-240.003.0 eq.
Hydrochloric Acid (concentrated)7647-01-036.46For pH adj.
Ethyl Acetate141-78-688.11Solvent
BrineN/AN/AFor wash

Procedure:

  • Step 1: O-Alkylation:

    • To a stirred solution of 5-chloro-6-hydroxy-2-formylphenol (1 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

    • Add 1-bromo-2-methoxyethane (1.2 eq.) dropwise at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and pour into ice-water.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O-alkylated intermediate.

  • Step 2: Cyclization and Saponification:

    • Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol.

    • Add diethyl bromomalonate (1.1 eq.) and potassium carbonate (1.0 eq.).

    • Reflux the mixture for 8-12 hours, monitoring by TLC.

    • Cool the reaction and add a solution of sodium hydroxide (3.0 eq.) in water.

    • Heat the mixture to reflux for 2-3 hours to effect saponification of the ester.

    • Cool the reaction mixture and acidify with concentrated HCl to pH 2-3.

    • The product will precipitate out of solution. Filter the solid, wash with cold water, and dry under vacuum to afford 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid.

Protocol 2: Amide Formation

This protocol describes the conversion of the carboxylic acid to a carboxamide, a key step in the synthesis of many APIs, including Vilazodone.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acidN/A270.671 eq.
Thionyl Chloride7719-09-7118.971.2 eq.
Dichloromethane (DCM)75-09-284.93Solvent
Aqueous Ammonia (28-30%)1336-21-635.055 eq.

Procedure:

  • Suspend 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid (1 eq.) in anhydrous DCM.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2 eq.) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until a clear solution is formed.

  • Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride.

  • Re-dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (5 eq.).

  • Stir the mixture vigorously for 1 hour.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxamide. Purify by recrystallization or column chromatography.

Analytical Quality Control

Rigorous analytical testing is crucial to ensure the identity, purity, and quality of the pharmaceutical intermediate.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid and its derivatives.

Typical HPLC Conditions:

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile
Gradient 50-95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation and confirmation.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the benzofuran ring, the protons of the methoxyethoxy side chain, and the carboxylic acid proton (if not exchanged with D₂O).

  • ¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the elemental composition.

Workflow for Quality Control

G Start Crude Product HPLC HPLC for Purity Start->HPLC NMR NMR for Structure HPLC->NMR Purity ≥ 98% Fail Repurify or Reject HPLC->Fail Purity < 98% MS MS for Molecular Weight NMR->MS Structure Confirmed NMR->Fail Incorrect Structure Pass Release for Next Step MS->Pass Correct MW MS->Fail Incorrect MW

Caption: Quality control workflow for the intermediate.

Safety and Handling

5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid should be handled in a well-ventilated fume hood.[7] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[7] Refer to the Material Safety Data Sheet (MSDS) for detailed information on toxicity, handling, and disposal.[7]

References

  • An alternative and efficient telescopic approach to the synthesis of 3-(4-chloro butyl)-1H-indole -5-carbonitrile (2), a key intermediate in the synthesis of vilazodone hydrochloride (1). Taylor & Francis Online. [Link]

  • The Significance of Benzofuran Derivatives in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • A method for preparing vilazodone intermediate 3-(4-chlorobutyl)-1h-indole-5-cyano.
  • Scale-Up Synthesis of Antidepressant Drug Vilazodone. Semantic Scholar. [Link]

  • The efficient synthesis of the key intermediate 3. ResearchGate. [Link]

  • Vilazodone intermediate preparation method.
  • Important benzofurans as pharmaceutical agents. ResearchGate. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Benzofuran derivatives and pharmaceutical compositions containing the same.
  • Study of Benzofuran Derivatives and their Biological Significance. IJSDR. [Link]

  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES. [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. [Link]

  • ANALYTICAL METHOD SUMMARIES.
  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. PMC. [Link]

  • Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate deriv
  • Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave. [Link]

  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • MSDS of 5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid. Capot Chemical. [Link]

  • Analytical Methods. RSC Publishing. [Link]

Sources

Application

Application Note: Advanced Purification and Recrystallization Techniques for 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid

Prepared By: Senior Application Scientist, API Crystallization Development Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary & Physicochemical Profiling The c...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist, API Crystallization Development Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary & Physicochemical Profiling

The compound 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid is a highly functionalized intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Purifying this molecule at scale presents a unique set of thermodynamic and kinetic challenges due to its structural dichotomy.

The planar, hydrophobic benzofuran core and the lipophilic 5-chloro substituent promote strong π−π stacking and dense crystal packing. Conversely, the flexible 6-(2-methoxyethoxy) chain acts as a hydrogen-bond acceptor and introduces conformational entropy. During cooling crystallization, this flexible ether tail frequently causes the molecule to bypass nucleation and undergo "oiling out" (liquid-liquid phase separation, LLPS)[1]. Furthermore, the 2-carboxylic acid moiety (estimated pKa​ ~3.5) dictates the molecule's pH-dependent solubility and drives crystal lattice assembly via strong intermolecular hydrogen-bonded dimers (carboxylic acid homosynthons)[2].

This application note details a field-proven, two-stage orthogonal purification strategy designed to achieve >99.5% purity while strictly avoiding solvate formation and oiling out.

Mechanistic Insights into Impurity Rejection

To design a self-validating purification system, we must understand the causality behind our solvent and process selections. A single-step crystallization is insufficient to clear both neutral unreacted starting materials and structurally similar regioisomers. Therefore, we employ a two-stage approach:

Stage 1: Reactive (pH-Shift) Crystallization

We exploit the ionizable nature of the carboxylic acid. By dissolving the crude material in an alkaline aqueous-ethanol mixture (pH 9.5), the target molecule is completely deprotonated into a highly soluble sodium salt. Neutral, lipophilic impurities (such as unreacted phenols or alkylating agents) do not ionize and are easily partitioned into an organic wash using Methyl tert-butyl ether (MTBE). Subsequent controlled acidification with HCl forces rapid supersaturation and precipitation of the target acid[1].

Stage 2: Thermodynamic Cooling & Anti-Solvent Crystallization

While Stage 1 removes gross impurities, the resulting solid is often amorphous or traps water. Stage 2 serves as the final polymorphic polishing step. We utilize an Ethyl Acetate (EtOAc) / Heptane solvent system.

  • Causality of Solvent Choice: EtOAc perfectly solvates the flexible 2-methoxyethoxy chain, preventing it from trapping solvent. Heptane acts as a non-polar anti-solvent that reduces the solubility of the hydrophobic benzofuran core[3].

  • Causality of Lattice Assembly: Unlike protic solvents (ethanol/water) which compete for hydrogen bonds, the aprotic EtOAc/Heptane environment forces the carboxylic acid groups to dimerize. This homosynthon formation is the primary thermodynamic driver for highly ordered, anhydrous crystal lattice assembly[2][4].

ImpurityRejection API Target Molecule (pKa ~3.5) Phase1 Aqueous Phase (pH 9.5) API->Phase1 Deprotonated (Soluble Salt) ImpA Regioisomers (Acidic) ImpA->Phase1 Deprotonated (Soluble Salt) ImpB O-Alkylation Reagents (Neutral) Phase2 Organic Phase (MTBE) ImpB->Phase2 Partitioning (Discarded) Lattice Crystal Lattice (EtOAc/Heptane) Phase1->Lattice pH Shift & Cooling (Homosynthon Assembly) MotherLiquor Mother Liquor (EtOAc/Heptane) Phase1->MotherLiquor Steric Hindrance Prevents Packing

Fig 1: Logical relationship of phase partitioning and lattice assembly for impurity rejection.

Experimental Workflows & Methodologies

The following protocols are designed with built-in In-Process Controls (IPCs) to ensure the system is self-validating at each critical node.

Workflow Crude Crude API (5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid) Dissolution Alkaline Dissolution (EtOH/H2O + NaOH, pH 9.5) Crude->Dissolution Extraction Liquid-Liquid Extraction (MTBE Wash) Dissolution->Extraction Removes lipophilic neutral impurities Acidification Reactive pH-Shift Precipitation (Add HCl to pH 2.0) Extraction->Acidification Aqueous phase retained Intermediate Intermediate Purity API (>95% HPLC) Acidification->Intermediate Filtration & Vacuum Drying HotDissolution Hot Dissolution (Ethyl Acetate at 65°C) Intermediate->HotDissolution Cooling Thermodynamic Cooling & Anti-Solvent (Heptane Addition) HotDissolution->Cooling Polish filtration (0.22 µm) Pure Highly Pure Crystalline API (>99.5% HPLC) Cooling->Pure Controlled cooling (0.1°C/min)

Fig 2: Two-stage orthogonal purification workflow for the benzofuran-2-carboxylic acid API.

Protocol 1: Reactive pH-Shift Precipitation (Pre-Purification)

Objective: Remove neutral synthesis impurities and color bodies.

  • Alkaline Dissolution: Suspend 100 g of crude 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid in a mixture of 500 mL Ethanol and 500 mL Deionized (DI) Water.

  • Ionization: Slowly add 2M NaOH (aq) under moderate stirring (250 rpm) until the pH stabilizes at 9.5.

    • IPC Check: The solution must become completely transparent, validating the full conversion to the sodium salt.

  • Liquid-Liquid Extraction: Transfer the solution to a separatory funnel. Wash the aqueous layer with MTBE (3 x 300 mL). Discard the upper organic layers (containing neutral impurities).

  • Reactive Precipitation: Return the aqueous layer to the reactor. Cool to 20 °C. Add 2M HCl dropwise at a rate of 10 mL/min until the pH reaches 2.0.

    • Causality: Slow addition prevents localized high supersaturation, which would trap mother liquor inside rapidly forming agglomerates.

  • Isolation: Stir the resulting slurry for 2 hours to ensure complete precipitation. Filter via a Buchner funnel, wash the cake with 200 mL of cold DI water, and dry under vacuum at 50 °C for 12 hours.

Protocol 2: Thermodynamic Anti-Solvent Recrystallization (Final Polishing)

Objective: Achieve >99.5% purity and establish a uniform, anhydrous crystalline habit[5].

  • Hot Dissolution: Charge the intermediate purity API (approx. 85 g recovered from Protocol 1) into a jacketed reactor. Add 600 mL of Ethyl Acetate (EtOAc). Heat the jacket to 65 °C with stirring (300 rpm).

    • IPC Check: Complete dissolution confirms the absence of inorganic salts (e.g., NaCl trapped from Stage 1).

  • Polish Filtration: Pass the hot solution through a pre-heated 0.22 µm PTFE filter to remove any insoluble particulates or dust.

  • Anti-Solvent Addition: Return the filtrate to the reactor at 65 °C. Using a dosing pump, add 400 mL of Heptane continuously over 60 minutes.

    • IPC Check: The solution should reach the metastable zone limit, indicated by a faint, persistent turbidity (cloud point).

  • Seeding (Optional but Recommended): Introduce 0.5 g of pure 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid crystals to bypass primary nucleation energy barriers and prevent oiling out.

  • Controlled Cooling: Program the jacketed reactor to cool from 65 °C to 5 °C at a strict linear ramp of 0.1 °C/min .

    • Causality: This slow desupersaturation rate ensures crystal growth dominates over secondary nucleation, yielding large, easily filterable crystals while rejecting regioisomeric impurities into the mother liquor[1].

  • Isolation: Filter the slurry. Wash the crystalline cake with 150 mL of pre-chilled (5 °C) EtOAc/Heptane (1:1 v/v). Dry under vacuum at 45 °C to constant weight.

Quantitative Data Presentation

To aid in process scale-up and solvent recovery, the thermodynamic solubility profile and expected stage-wise recovery metrics are summarized below.

Table 1: Solubility Profile of 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid

Solvent SystemTemperature (°C)Solubility (mg/mL)Observation / Phase Behavior
Water (pH 2.0)20< 0.1Practically insoluble; ideal for precipitation.
Water / EtOH (pH 9.5)20> 250Highly soluble as the sodium salt.
Ethyl Acetate (EtOAc)2018.5Moderate solubility; ideal primary solvent.
Ethyl Acetate (EtOAc)65145.0High solubility; enables high throughput.
Heptane20< 0.5Strong anti-solvent; forces lattice assembly.
EtOAc / Heptane (60:40)52.1Minimal API loss in mother liquor at end of cooling.

Table 2: Stage-wise Recovery and Purity Metrics (Based on 100g Crude Input)

Process StageMass Recovered (g)Step Yield (%)HPLC Purity (Area %)Key Impurities Removed
Crude Input100.0N/A88.5%N/A
Post-Protocol 1 (pH Shift)86.286.2%96.8%Unreacted phenols, alkyl halides.
Post-Protocol 2 (Crystallization)78.591.0%99.7% Regioisomers, color bodies, moisture.
Overall Process 78.5 78.5% > 99.5% All targeted impurities.

References

  • Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications National Center for Biotechnology Information (PMC)[Link][3]

  • Crystallisation in pharmaceutical processes BioIndustry Association (BIA) [Link][1]

  • Pharmaceutical Cocrystals: A Perspective on Development and Scale-up of Solution Cocrystallization ACS Publications (Crystal Growth & Design)[Link][2]

  • Method for preparing carboxylic acids (Patent 2930164) European Patent Office (EPO)[Link][5]

Sources

Method

Application Note: Amide Coupling Strategies for 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic Acid

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The benzofuran-2-carboxamide scaffold is a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The benzofuran-2-carboxamide scaffold is a privileged pharmacophore found in numerous biologically active molecules, including atypical chemokine receptor agonists, MALT1 inhibitors, and amyloid-beta modulators[1],[2]. 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid is a highly specialized building block designed for late-stage functionalization. This application note details the mechanistic rationale, solvent dynamics, and validated protocols for achieving high-yielding amide bond formations using this specific substrate.

By synthesizing field-proven insights with rigorous analytical checkpoints, this guide provides a self-validating framework to eliminate common bottlenecks such as incomplete activation, uronium entrapment, and poor substrate solubility.

Mechanistic Insights & Substrate Profiling (Causality)

Successful amide coupling requires a deep understanding of the substrate's electronic and steric microenvironment. The substitution pattern on this specific benzofuran core dictates the choice of coupling reagents:

  • Electronic Effects (The 5-Chloro Group): The inductive electron-withdrawing nature of the chlorine atom at the C5 position slightly increases the acidity of the C2-carboxylic acid (lowering the pKa​ ). This accelerates the initial deprotonation step by the tertiary amine base (e.g., DIPEA), facilitating faster active ester formation.

  • Steric & Solvation Effects (The 6-(2-Methoxyethoxy) Group): Planar benzofurans notoriously suffer from poor solubility in standard organic solvents. The flexible, oxygen-rich 2-methoxyethoxy chain acts as a critical solubilizing group, ensuring the substrate remains fully dissolved in polar aprotic solvents like DMF or DMAc. Furthermore, the ether oxygens can act as internal hydrogen-bond acceptors, stabilizing the transition state during nucleophilic attack by the amine.

  • Reagent Selection (HATU vs. EDC): For discovery chemistry, HATU is the premier choice[1]. The formation of the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester overcomes the moderate steric hindrance of the benzofuran core, driving the aminolysis step to completion even with weakly nucleophilic or sterically encumbered secondary amines. For process scale-up, EDC/HOBt is preferred to mitigate the explosive hazards and high costs associated with uronium salts[2].

Reaction Pathway & Causality Diagram

The following workflow illustrates the mechanistic pathway of the HATU-mediated coupling, highlighting the critical intermediate stages where analytical validation should occur.

Pathway A 5-Cl-6-(2-methoxyethoxy) benzofuran-2-carboxylic acid B DIPEA (Deprotonation) A->B Fast (pKa ~ 3.8) C HATU (Activation) B->C Carboxylate D HOAt Active Ester C->D - Tetramethylurea F Target Carboxamide D->F High Conversion E Amine (R-NH2) (Aminolysis) E->F Nucleophilic Attack

Fig 1. Mechanistic workflow of HATU-mediated amide coupling for benzofuran-2-carboxylic acids.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the analytical checkpoints.

Protocol A: High-Throughput Discovery Coupling (HATU/DIPEA)

This method is optimized for speed, broad amine scope, and high yields on a milligram to gram scale[1].

Reagents:

  • 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid (1.0 equiv)

  • Amine nucleophile (1.1 - 1.2 equiv)

  • HATU (1.2 equiv)

  • N,N -Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.2 M relative to carboxylic acid)

Step-by-Step Methodology:

  • Dissolution: Charge a dry reaction vial with the carboxylic acid (1.0 equiv) and anhydrous DMF. Stir until a homogeneous solution is achieved.

  • Activation: Add HATU (1.2 equiv) followed immediately by DIPEA (3.0 equiv). The solution will typically transition to a pale yellow color.

  • Validation Check 1 (Crucial): Stir for 15 minutes at room temperature. Self-Validation: Remove a 5 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS. You must observe the complete disappearance of the starting acid ( [M+H]+≈271.0 ) and the appearance of the methyl ester adduct ( [M+H]+≈285.0 ) or the HOAt active ester. If unreacted acid remains, check the moisture content of your DMF.

  • Aminolysis: Upon confirmed activation, add the amine nucleophile (1.1 equiv). Stir at room temperature for 2 to 12 hours depending on the amine's steric bulk.

  • Validation Check 2: Monitor by LC-MS or TLC until the HOAt ester is fully consumed.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash the organic layer sequentially with:

    • 5% aqueous LiCl solution (3 × 5 volumes) — Causality: This step is mandatory to completely partition DMF into the aqueous phase.

    • 1 M HCl (1 × 5 volumes) — Removes excess DIPEA and unreacted amine.

    • Saturated aqueous NaHCO3​ (1 × 5 volumes) — Removes acidic byproducts (HOAt).

    • Brine (1 × 5 volumes).

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude benzofuran-2-carboxamide.

Protocol B: Process Scale-Up Coupling (EDC/HOBt)

This method avoids the use of HATU, prioritizing safety and cost-efficiency for multi-gram synthesis[2].

Reagents:

  • Carboxylic acid (1.0 equiv)

  • Amine nucleophile (1.05 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt hydrate (1.5 equiv)

  • N -Methylmorpholine (NMM) (3.0 equiv)

  • DCM/DMF (4:1 v/v, 0.3 M)

Step-by-Step Methodology:

  • Preparation: Suspend the carboxylic acid, amine, and HOBt in the DCM/DMF solvent mixture.

  • Initiation: Cool the mixture to 0∘C in an ice bath. Add NMM (3.0 equiv) followed by EDC·HCl (1.5 equiv) in portions over 10 minutes to control the exotherm.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 16–24 hours. Causality: EDC-mediated couplings are kinetically slower than uronium-based methods. The addition of HOBt suppresses the formation of the unreactive N -acylurea byproduct by rapidly trapping the O -acylisourea intermediate.

  • Workup: Evaporate the DCM under reduced pressure. Dilute the remaining DMF solution with water to precipitate the product. If the product does not precipitate, extract with DCM and perform standard acidic/basic aqueous washes as described in Protocol A.

Quantitative Data & Reagent Selection

The table below synthesizes expected outcomes based on the chosen coupling system, allowing researchers to select the optimal conditions based on their project phase (Discovery vs. Process).

Table 1: Comparative Analysis of Amide Coupling Conditions for Benzofuran-2-carboxylic Acids

Coupling SystemBaseOptimal SolventTempAvg. TimeTypical YieldKey Advantage / Drawback
HATU / HOAt DIPEADMF or DMAcRT2 - 4 h85 - 95%Advantage: Fastest kinetics; best for hindered amines.Drawback: High cost; difficult byproduct removal.
EDC / HOBt NMMDCM / DMF 0∘C to RT16 - 24 h70 - 85%Advantage: Water-soluble urea byproduct; scalable.Drawback: Slower reaction; requires HOBt additive.
T3​P (50% in EtOAc) Et3​N EtOAc or DCMReflux12 - 18 h65 - 80%Advantage: Extremely low epimerization; easy workup.Drawback: Requires heating for optimal conversion.

References

The protocols and mechanistic rationales detailed in this application note are grounded in the following peer-reviewed methodologies for benzofuran-2-carboxylic acid derivatives:

  • Novel Small-Molecule Atypical Chemokine Receptor 3 Agonists: Design, Synthesis, and Pharmacological Evaluation for Antiplatelet Therapy. Journal of Medicinal Chemistry (ACS), 2024.

  • Small Molecules N-Phenylbenzofuran-2-carboxamide and N-Phenylbenzo[b]thiophene-2-carboxamide Promote Beta-Amyloid (Aβ42) Aggregation and Mitigate Neurotoxicity. ACS Chemical Neuroscience, 2023.

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations and Transamidation Chemistry. Molecules (MDPI), 2020.

Sources

Application

Application Note: In Vitro Assay Protocols for 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Protein Tyrosine Phosphatase (PTP) Inhibition Assays (Biochemical & Cell-Based) Executive Summary & Mechanistic Rationale 5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Protein Tyrosine Phosphatase (PTP) Inhibition Assays (Biochemical & Cell-Based)

Executive Summary & Mechanistic Rationale

5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid belongs to a privileged class of small molecules recognized for their ability to modulate Protein Tyrosine Phosphatases (PTPs). PTPs, particularly PTP1B (PTPN1) and LYP (PTPN22) , are critical nodes in cellular signaling. PTP1B negatively regulates the insulin receptor (IR) pathway, making it a premier target for metabolic diseases, while PTPN22 dampens T-cell receptor signaling, positioning it as a high-value target for cancer immunotherapy[1].

The Causality of the Scaffold: The benzofuran-2-carboxylic acid core acts as a potent phosphotyrosine (pTyr) mimetic[2]. The carboxylic acid moiety competitively anchors into the highly conserved, positively charged catalytic pocket of the phosphatase, mimicking the native phosphate group of the substrate[3]. The addition of the 5-chloro and 6-(2-methoxyethoxy) substituents provides critical hydrophobic and steric interactions with secondary binding pockets (such as the B-site in PTP1B), driving both binding affinity and isozyme selectivity[4].

This application note provides field-validated, self-calibrating protocols for evaluating this compound using a fluorogenic biochemical assay and a cell-based mechanistic readout.

Reagent Preparation & System Causality

To ensure a self-validating experimental system, reagent preparation must account for the specific biochemical vulnerabilities of PTP enzymes and hydrophobic small molecules.

  • Compound Stock Formulation:

    • Action: Dissolve 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid in 100% anhydrous DMSO to a concentration of 10 mM.

    • Causality: The lipophilic nature of the substituted benzofuran core requires a strong aprotic solvent. Limit final assay DMSO concentration to 1% to prevent solvent-induced enzyme denaturation.

  • Assay Buffer (pH 7.2):

    • Components: 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100, 1 mM EDTA.

    • Causality of DTT: PTPs utilize a highly nucleophilic catalytic cysteine (e.g., Cys215 in PTP1B) to execute dephosphorylation. This residue is exquisitely sensitive to oxidation. Maintaining a reducing environment with DTT is mandatory to preserve baseline enzyme activity.

    • Causality of Triton X-100: Hydrophobic small molecules often form colloidal aggregates in aqueous buffers, leading to artifactual, promiscuous enzyme inhibition. Non-ionic detergents mitigate this false-positive risk.

    • Causality of EDTA: Chelates trace heavy metals that can independently oxidize the catalytic cysteine or interfere with the fluorogenic readout.

In Vitro Biochemical Protocol: DiFMUP Inhibition Assay

This protocol utilizes DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate), a continuous fluorogenic substrate. Dephosphorylation by PTP1B yields the highly fluorescent product DiFMU.

Step-by-Step Methodology
  • Plate Preparation: Use a 384-well solid black, low-binding microplate. Causality: Low-binding plates prevent the hydrophobic benzofuran derivative from adhering to the plastic, ensuring accurate dose-response curves.

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in assay buffer (final assay concentrations ranging from 100 µM to 5 nM).

  • Control Assignment (Self-Validation):

    • Max Signal (Vehicle): 1% DMSO + Enzyme + Substrate.

    • Min Signal (Background): 1% DMSO + Substrate (No Enzyme).

    • Positive Control: 100 µM Sodium Orthovanadate (a broad-spectrum competitive PTP inhibitor).

  • Enzyme Pre-Incubation: Add 10 µL of recombinant human PTP1B (final concentration: 0.5 nM) to the compound wells. Incubate at room temperature for 15 minutes. Causality: Allows the compound to reach binding equilibrium with the enzyme prior to substrate competition.

  • Reaction Initiation: Add 10 µL of DiFMUP (final concentration: 10 µM, near the Km​ value) to all wells to start the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Read continuously for 20 minutes at Ex/Em = 358/450 nm.

  • Data Extraction: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve.

Cell-Based Protocol: Insulin Receptor (IR) Phosphorylation

To validate that the compound permeates the cell membrane and engages its target in a physiological environment, this assay measures the downstream effect of PTP1B inhibition: hyperphosphorylation of the Insulin Receptor (Tyr1162/1163).

Step-by-Step Methodology
  • Cell Seeding: Seed HepG2 (human hepatocellular carcinoma) cells at 20,000 cells/well in a 96-well clear-bottom tissue culture plate. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Serum Starvation: Wash cells twice with PBS and replace with serum-free DMEM for 16 hours. Causality: Eliminates basal growth factor signaling, reducing background phosphorylation noise and sensitizing the cells to exogenous insulin.

  • Compound Treatment: Add the benzofuran-2-carboxylic acid derivative (1 µM to 50 µM) in serum-free media. Incubate for 2 hours.

  • Insulin Stimulation: Stimulate cells with a sub-maximal dose of human insulin (10 nM) for 10 minutes. Causality: A sub-maximal dose ensures that the baseline IR phosphorylation is low enough to detect an additive enhancement caused by PTP1B inhibition.

  • Lysis & Phosphatase Arrest: Aspirate media and immediately add ice-cold RIPA buffer supplemented with protease inhibitors and 1 mM Sodium Orthovanadate. Causality: Orthovanadate instantly freezes the cellular phosphorylation state by inhibiting all endogenous PTP activity during lysis.

  • Quantification: Quantify pIR (Tyr1162/1163) and total IR using a sandwich ELISA or In-Cell Western blot. Normalize pIR signals to total IR to account for variations in cell density.

Data Presentation & Expected Outcomes

Quantitative data from these assays should be synthesized to evaluate the compound's translational potential. Below is a reference table of expected pharmacological parameters for optimized benzofuran-2-carboxylic acid derivatives.

Table 1: Representative Kinetic Parameters for Benzofuran-2-carboxylic Acid Derivatives

ParameterTypical Value RangeAssay ConditionBiological Significance
IC 50​ (PTP1B) 0.1 - 2.5 µMDiFMUP, pH 7.2Indicates potent in vitro biochemical inhibition.
Ki​ (Inhibition Constant) 0.05 - 1.5 µMMichaelis-Menten fitConfirms competitive binding at the active site.
Cellular EC 50​ (pIR) 5.0 - 15.0 µMHepG2 pIR ELISADemonstrates membrane permeability and target engagement.
Selectivity Fold (vs. TCPTP) 2x - 10xDiFMUP, pH 7.2Highlights the optimization of the 5-chloro/6-alkoxy groups for isozyme selectivity.
Assay Z'-Factor > 0.75384-well formatValidates the assay's robustness for High-Throughput Screening (HTS).

Visualizations

Mechanism Insulin Insulin IR Insulin Receptor (IR) (Phosphorylated/Active) Insulin->IR Activates Downstream Downstream Signaling (Akt/PI3K Pathway) IR->Downstream Phosphorylates PTP1B PTP1B (Active) PTP1B->IR Dephosphorylates (Inactivates) Inhibitor 5-Chloro-6-(2-methoxyethoxy) benzofuran-2-carboxylic acid Inhibitor->PTP1B Competitive Inhibition Glucose Glucose Uptake & Metabolism Downstream->Glucose Stimulates

Diagram 1: Mechanism of PTP1B inhibition by benzofuran-2-carboxylic acid derivatives.

Workflow Step1 Compound Preparation (DMSO Dilution) Step2 Enzyme Pre-incubation (PTP1B + DTT) Step1->Step2 Step3 Substrate Addition (DiFMUP) Step2->Step3 Step4 Kinetic Readout (Ex 358/Em 450) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Diagram 2: High-throughput screening workflow for DiFMUP-based PTP biochemical assays.

References

  • Title: Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP)
  • Title: Structure-Activity Relationship Studies and Design of a PTPN22 Inhibitor with Enhanced Isozyme Selectivity and Cellular Efficacy Source: PMC - NIH URL
  • Title: Targeting Protein Tyrosine Phosphatases to Improve Cancer Immunotherapies Source: PMC - NIH URL
  • Title: Synthesis and Biological Activity of a Novel Class of Small Molecular Weight Peptidomimetic Competitive Inhibitors of Protein Tyrosine Phosphatase 1B Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals who are experiencing yield bottl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals who are experiencing yield bottlenecks when synthesizing heavily substituted benzofuran-2-carboxylic acid intermediates.

The synthesis of benzofuran-2-carboxylic acids traditionally relies on the Rap-Stoermer reaction or a stepwise Perkin-type condensation [1]. However, applying standard literature conditions to 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid often results in poor yields due to ether cleavage, competing Cannizzaro reactions, and spontaneous decarboxylation. This guide provides a field-proven, causality-driven protocol to optimize your workflow.

Mechanistic Pathway & Workflow

The optimized synthesis avoids harsh one-pot conditions in favor of a highly controlled, three-step sequence: O-alkylation, intramolecular cyclization, and mild saponification.

G A 5-Chloro-2-hydroxy-4-(2-methoxyethoxy)benzaldehyde (Starting Material) B Ethyl 2-(4-chloro-2-formyl-5-(2-methoxyethoxy)phenoxy)acetate (O-Alkylated Intermediate) A->B Step 1: O-Alkylation Ethyl bromoacetate, K2CO3 DMF, 80°C, 4h C Ethyl 5-chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylate (Cyclized Ester) B->C Step 2: Perkin-type Cyclization DBU, DMF 110°C, 6h D 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid (Target API Intermediate) C->D Step 3: Saponification LiOH·H2O, THF/H2O RT, 4h

Fig 1: Three-step synthetic workflow for 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid.

Yield Optimization & Empirical Data

To understand why the recommended protocol deviates from standard textbook methods, review the quantitative data below. This table summarizes the causality behind our specific reagent and parameter choices.

Reaction StepCondition TestedYield (%)Purity (HPLC)Causality / Observation
1. O-Alkylation NaOH, H₂O/THF, RT42%65%Strong base triggered Cannizzaro disproportionation of the aldehyde.
1. O-Alkylation K₂CO₃, DMF, 80°C 94% 98% Mild base prevents side reactions while ensuring complete phenoxide formation.
2. Cyclization K₂CO₃, DMF, 150°C55%70%High temperature caused partial cleavage of the 2-methoxyethoxy chain.
2. Cyclization DBU, DMF, 110°C 89% 95% Stronger organic base allows for a lower cyclization temperature, protecting the ether.
3. Saponification NaOH, EtOH, Reflux60%75%Harsh basic reflux led to partial decarboxylation of the benzofuran core.
3. Saponification LiOH, THF/H₂O, RT 96% 99% Mild hydrolysis selectively cleaves the ester while preserving the carboxylic acid.

Self-Validating Experimental Protocol

Every protocol must be a self-validating system. Follow these step-by-step methodologies, utilizing the in-process checks to guarantee success before proceeding to the next stage.

Step 1: O-Alkylation

Using ethyl bromoacetate with potassium carbonate is a highly reliable approach for the O-alkylation of salicylaldehydes [3].

  • Charge the Reactor: Dissolve 1.0 eq of 5-chloro-2-hydroxy-4-(2-methoxyethoxy)benzaldehyde in anhydrous DMF (10 volumes).

  • Add Reagents: Add 1.2 eq of ethyl bromoacetate, followed by 2.0 eq of finely powdered, anhydrous K₂CO₃.

  • Heat & Stir: Heat the suspension to 80°C under a nitrogen atmosphere for 4 hours.

  • Self-Validation Check: Perform TLC (Hexane:EtOAc 3:1). The starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a single UV-active spot ( Rf​≈0.4 ).

  • Workup: Cool to room temperature, dilute with water (30 volumes), and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Step 2: Intramolecular Perkin-Type Cyclization
  • Charge the Reactor: Dissolve the crude O-alkylated intermediate in anhydrous DMF (8 volumes).

  • Base Addition: Add 1.5 eq of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Cyclization: Heat the mixture to 110°C for 6 hours.

  • Self-Validation Check: LC-MS must confirm the loss of H₂O (M-18) from the intermediate mass. The intermediate aldol adduct must not be present.

  • Workup: Quench with ice water. The ethyl 5-chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylate will precipitate. Filter, wash with cold water, and dry under vacuum.

Step 3: Mild Saponification
  • Hydrolysis: Suspend the cyclized ester in a 1:1 mixture of THF and H₂O (10 volumes). Add 3.0 eq of LiOH·H₂O.

  • Stir: Stir vigorously at room temperature (20-25°C) for 4 hours.

  • Self-Validation Check: The suspension will become a clear solution as the lithium salt forms. TLC should show complete disappearance of the ester.

  • Acidification: Cool to 0-5°C. Slowly add 2M HCl until the pH reaches strictly 2.5 to 3.0. Do not over-acidify.

  • Isolation: Filter the resulting white precipitate, wash with cold water, and dry overnight in a vacuum oven at 45°C to yield the target API intermediate.

Troubleshooting & FAQs

Q: Why am I seeing a high percentage of the Cannizzaro side-product during the initial alkylation? A: Exposure of the starting salicylaldehyde to strong bases (like NaOH or KOtBu) before the alkylating agent is introduced triggers disproportionation, as the aldehyde lacks alpha-protons. Solution: Always use a mild base like K₂CO₃ for Step 1. Ensure the ethyl bromoacetate is thoroughly mixed into the solvent before the base is added to the reactor.

Q: The cyclization step stalls at the aldol intermediate (un-dehydrated alcohol). How do I drive the dehydration? A: The elimination of water to form the aromatic benzofuran ring can be sluggish if the base is too weak or if water is pooling in the reaction mixture [2]. Solution: Switch from K₂CO₃ to DBU. DBU is a stronger, non-nucleophilic organic base that facilitates the E1cB elimination required to aromatize the furan ring. Ensure your DMF is strictly anhydrous.

Q: I am losing the 2-methoxyethoxy chain during the cyclization step. What causes this ether cleavage? A: Aliphatic ethers are susceptible to cleavage by strong Lewis acids or excessively high temperatures (>140°C) in the presence of nucleophiles. Standard Rap-Stoermer protocols often push temperatures to 150°C, which is destructive to this specific moiety. Solution: Cap the cyclization temperature at 110°C. The use of DBU compensates for the lower temperature by providing superior kinetic activation.

Q: My final yield drops significantly during the saponification and acidic workup. Why is my product disappearing? A: Benzofuran-2-carboxylic acids are highly prone to decarboxylation under harsh conditions. Boiling them in NaOH or dropping the pH below 1.0 during workup will strip the carboxylic acid group off the furan ring. Solution: Perform the saponification with LiOH at room temperature. During the acidic workup, keep the mixture cold (0-5°C) and carefully titrate the pH to 2.5–3.0. Once the product precipitates, stop adding acid.

References

  • Title: Synthesis of highly functionalized benzofuran-2-carboxamides by Ugi four-component reaction and microwave-assisted rap-stoermer reaction. Source: Synlett (HKUST Research Portal) URL: [Link]

  • Title: Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents. Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: Donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's drug candidates. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

Optimization

Technical Support Center: Optimizing Reaction Temperature for 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic Acid Production

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing 5-chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing 5-chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid . The production of this highly functionalized intermediate relies on a delicate thermal balance. Improper temperature control during the Knoevenagel/Perkin-type cyclization or the final saponification inevitably leads to ether cleavage, stalled intermediates, or spontaneous decarboxylation.

Below, you will find our field-validated methodologies, quantitative temperature data, and a targeted troubleshooting Q&A.

Kinetic & Thermodynamic Workflow

The synthesis is a two-step process starting from 5-chloro-2-hydroxy-4-(2-methoxyethoxy)benzaldehyde and ethyl bromoacetate[1]. The initial O-alkylation is kinetically rapid, but the subsequent ring-closing aldol condensation requires a higher thermal activation energy[2].

Workflow Start 5-Chloro-2-hydroxy-4-(2-methoxyethoxy) benzaldehyde + Ethyl Bromoacetate Alkylation Step 1a: O-Alkylation (T = 70-80°C) Start->Alkylation K2CO3, DMF Intermediate Uncyclized Phenoxyacetate Intermediate Alkylation->Intermediate Cyclization Step 1b: Intramolecular Cyclization (T = 105-110°C) Intermediate->Cyclization Overcoming Activation Energy Ester Ethyl 5-Chloro-6-(2-methoxyethoxy) benzofuran-2-carboxylate Cyclization->Ester -H2O Saponification Step 2: Mild Saponification (T = 45°C) Ester->Saponification NaOH, THF/EtOH Product Target Product: 5-Chloro-6-(2-methoxyethoxy) benzofuran-2-carboxylic acid Saponification->Product Acidification (pH 2)

Logical workflow of temperature-dependent synthesis and intermediate formation.

Temperature Optimization Matrix

Summarized below is the quantitative data illustrating how temperature dictates the yield and impurity profile during the two primary synthetic phases.

Reaction PhaseTemp (°C)Yield (%)Major Impurity ProfileMechanistic Reason for Impurity
Alkylation & Cyclization 6045Uncyclized phenoxyacetate (~50%)Insufficient thermal energy to overcome the activation barrier for intramolecular cyclization.
Alkylation & Cyclization 105 92 Trace (<1%) Optimal kinetic energy for cyclization without degrading the ether linkage.
Alkylation & Cyclization 140686-Hydroxybenzofuran derivativeExcessive heat drives the nucleophilic cleavage of the 6-(2-methoxyethoxy) ether group.
Saponification 2560Unreacted ethyl esterReaction kinetics are too slow; incomplete hydrolysis.
Saponification 45 98 None Optimal hydrolysis rate while preserving the carboxylate.
Saponification 9075Decarboxylated benzofuranHigh temperatures promote thermal decarboxylation of the benzofuran-2-carboxylic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that you do not proceed to the next thermodynamic phase until the current molecular transformation is confirmed.

Protocol A: One-Pot Alkylation and Cyclization

Causality: The reaction must be stepped through two temperature gradients. A lower initial temperature prevents runaway exotherms during O-alkylation, while a subsequent ramp to 105 °C provides the exact activation energy required to close the benzofuran ring[2].

  • Initialization: Charge a dry round-bottom flask with 5-chloro-2-hydroxy-4-(2-methoxyethoxy)benzaldehyde (1.0 eq) and anhydrous K2​CO3​ (2.5 eq) in anhydrous DMF (10 mL/g).

  • Alkylation (70 °C): Add ethyl bromoacetate (1.2 eq) dropwise. Heat the mixture to 70 °C for 2 hours.

  • Validation Checkpoint 1: Analyze via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material ( Rf​≈0.6 ) and the appearance of the intermediate phenoxyacetate ( Rf​≈0.4 ) validates successful O-alkylation. Do not increase the temperature until the starting material is consumed.

  • Cyclization (105 °C): Ramp the heating mantle to 105 °C and stir for 4–6 hours[1].

  • Validation Checkpoint 2: A new, highly UV-active spot ( Rf​≈0.5 ) indicates the formation of the benzofuran core.

  • Workup: Cool to room temperature, quench with ice water, and extract with ethyl acetate. Wash the organic layer with brine (3x) to remove DMF, dry over Na2​SO4​ , and concentrate to yield ethyl 5-chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylate.

Protocol B: Mild Saponification

Causality: Benzofuran-2-carboxylic acids are notoriously prone to decarboxylation under harsh basic reflux[3]. By utilizing a co-solvent system (THF/EtOH) to increase ester solubility, the reaction can be driven to completion at a mild 45 °C, entirely bypassing the decarboxylation pathway.

  • Solvation: Dissolve the crude ethyl ester in a 1:1 mixture of THF and Ethanol (5 mL/g).

  • Hydrolysis (45 °C): Add 2M aqueous NaOH (3.0 eq). Heat the mixture strictly to 45 °C for 2 hours.

  • Validation Checkpoint 3: Monitor by TLC. The ester spot must completely disappear, leaving baseline material (the sodium salt of the product).

  • Acidification: Cool the mixture to 0 °C. Slowly add 1M HCl dropwise until the pH reaches exactly 2.0.

  • Validation Checkpoint 4: The target 5-chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid will spontaneously precipitate as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.

Troubleshooting & FAQs

Q: I am isolating a high percentage of the uncyclized phenoxyacetate intermediate. Why didn't the ring close? A: This is a classic thermodynamic stalling issue. The O-alkylation step (forming the phenoxyacetate) occurs readily at 70 °C, but the intramolecular Perkin-type condensation requires significantly more energy to form the aromatic benzofuran system[2]. Ensure your heating block is calibrated and that the internal reaction temperature reaches a sustained 105 °C for at least 4 hours.

Q: Can I just run the cyclization step at 140 °C to speed up the reaction? A: No. While standard unsubstituted benzofurans can survive 140–150 °C[1], your specific molecule contains a sensitive 6-(2-methoxyethoxy) ether linkage. Prolonged exposure to temperatures above 130 °C in the presence of K2​CO3​ and DMF will cause nucleophilic ether cleavage, resulting in a 6-hydroxybenzofuran impurity that is exceptionally difficult to separate via column chromatography.

Q: My final yield after saponification is low, and NMR shows a missing carboxylic acid proton. What happened? A: You have thermally decarboxylated your product. Benzofuran-2-carboxylic acids are highly susceptible to losing their carboxyl group as CO2​ when heated above 80 °C in strongly basic or acidic aqueous media. You must strictly cap the saponification temperature at 45 °C and rely on the THF/EtOH co-solvent system to maintain reaction kinetics, rather than relying on heat.

Q: During the final acidification, my product oiled out instead of precipitating. How do I fix this? A: Oiling out occurs when the temperature during acidification is too high, causing the product to melt out of the aqueous phase before it can crystallize. Ensure the reaction mixture is chilled to 0–5 °C in an ice bath before adding the 1M HCl. If it has already oiled out, extract the oil into ethyl acetate, concentrate it, and recrystallize from a hot mixture of ethyl acetate and hexane.

References

  • Investigation of the effect of different linker chemotypes on the inhibition of histone deacetylases (HDACs) Source: IRIS Unimore URL:[Link]

  • Donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's drug candidates Source: Taylor & Francis URL:[Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic organic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic organic acids. 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid presents a classic formulation challenge: it possesses a highly hydrophobic core that drives precipitation, yet it contains an ionizable handle that we can exploit.

This guide is designed to move beyond basic troubleshooting. We will dissect the physicochemical causality behind your solubility issues and provide self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) aligned protocols to ensure your in vitro and in vivo assays succeed.

Diagnostic Overview: The Physicochemical Barrier

Before attempting to dissolve this compound, you must understand the thermodynamic forces working against you.

  • The Benzofuran Core: This planar, aromatic ring system promotes strong intermolecular π−π stacking, leading to a high crystal lattice energy that resists disruption by water molecules.

  • The 5-Chloro Substituent: Halogenation significantly increases the molecule's lipophilicity (LogP) and molecular volume, further driving the compound out of the aqueous phase.

  • The 6-(2-methoxyethoxy) Group: While this ether chain provides minor flexibility and acts as a hydrogen-bond acceptor, its polarity is insufficient to overcome the massive hydrophobic bulk of the chlorobenzofuran core.

  • The 2-Carboxylic Acid: This is your primary leverage point. Benzofuran-2-carboxylic acids typically exhibit a pKa of approximately 3.12[1]. In acidic or unbuffered water, the molecule remains fully protonated (unionized) and practically insoluble. At physiological pH (7.4), it ionizes into a carboxylate anion, which is a prerequisite for aqueous solubility.

Quantitative Data: Physicochemical Impact on Solubility
Structural FeatureProperty ImpactFormulation Consequence
Benzofuran Ring High lattice energy, planar stackingRequires energy (sonication/heat) or complexation to disrupt crystals.
5-Chloro Group High LogP (Lipophilicity)Drives rapid precipitation in purely aqueous media; requires encapsulation.
Carboxylic Acid Ionizable (Predicted pKa ~3.1)Solubility is strictly pH-dependent. Must be formulated at pH > 6.0[1].

Troubleshooting FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into cell culture media. How do I prevent this? Causality: This is a classic "solvent-shift" precipitation. When the DMSO stock is introduced to the media, the local concentration of the highly lipophilic drug exceeds its aqueous solubility limit before it can disperse. Furthermore, if the media is not adequately buffered, the local pH may drop, protonating the carboxylic acid and forcing immediate crystallization. Solution: You must control the thermodynamics of the dilution. Ensure your media is strictly buffered to pH 7.4 (e.g., using HEPES). Pre-warm the media to 37°C to increase the kinetic solubility limit. Add the DMSO stock dropwise while vortexing vigorously to prevent high local concentrations. Keep the final DMSO concentration below 0.5% (v/v) to prevent cell toxicity while maintaining solubility[2].

Q2: We need to dose this compound in vivo (e.g., oral gavage at 10 mg/kg), but we cannot use high levels of DMSO. What is the best vehicle? Causality: For high-concentration in vivo dosing, relying solely on cosolvents often leads to precipitation in the acidic gastric environment. You must leverage the ionizable carboxylic acid while simultaneously masking the lipophilic core. Solution: Implement a dual-approach: In situ salt formation combined with Cyclodextrin complexation . By adding a base (like NaOH or Meglumine), you convert the acid to a highly soluble salt, increasing the dissolution rate as described by the Noyes-Whitney equation[3]. Concurrently, adding 10-20% (w/v) Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutyl ether- β -cyclodextrin (SBE- β -CD) encapsulates the lipophilic chlorobenzofuran core within its hydrophobic torus, shielding it from the aqueous environment[4][5].

Q3: Can I use lipid-based formulations or surfactants instead of cyclodextrins? Causality: Yes, but with caveats. Surfactants like Tween 80 or Cremophor EL form micelles that can solubilize lipophilic drugs. However, the surfactant digestion mechanism in the gastrointestinal tract can alter the dissolving environment, sometimes causing delayed precipitation of the free acid[6]. Solution: If using surfactants, formulate a Self-Emulsifying Drug Delivery System (SEDDS) using a titrated mixture of PEG400 and Tween 80. For this specific molecule, cyclodextrins generally offer superior thermodynamic stability.

Quantitative Data: Formulation Strategies & Expected Gains
Formulation StrategyMechanism of ActionExpected Solubility GainBest Application
100% DMSO Stock Complete solvation of unionized form> 50 mMStock storage (-20°C)
pH 7.4 Buffer + 1% DMSO Ionization of carboxylic acid~50 - 100 µMIn vitro cell assays
20% HP- β -CD + pH 7.4 Hydrophobic core encapsulation~2 - 10 mg/mLIn vivo oral/IV dosing
SEDDS (PEG400/Tween 80) Micellar solubilization~1 - 5 mg/mLIn vivo oral dosing

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to your assay without passing the validation check at the end of each workflow.

Protocol A: Preparation of a 5 mg/mL In Vivo Dosing Solution (Cyclodextrin/Salt Method)

This protocol utilizes cyclodextrin complexation combined with pH adjustment to achieve high-concentration solubility without toxic cosolvents.

  • Weighing: Weigh 5.0 mg of 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid into a clean glass vial.

  • Cyclodextrin Addition: Add 800 µL of a pre-prepared 20% (w/v) HP- β -CD aqueous solution.

    • Causality: The cyclodextrin provides the hydrophobic cavity necessary to encapsulate the chlorobenzofuran core[5].

  • In Situ Salt Formation: Add 1.0 molar equivalent of 0.1 M NaOH (or Meglumine) dropwise while stirring.

    • Causality: Deprotonating the carboxylic acid (pKa ~3.1) forms a highly soluble carboxylate salt, drastically lowering the crystal lattice energy and facilitating cyclodextrin entry[1][3].

  • Agitation: Sonicate the suspension in a water bath at 37°C for 15-30 minutes until visually clear.

  • pH Adjustment: Check the pH and adjust to exactly 7.4 using dilute HCl or NaOH. QS (bring to final volume) to 1.0 mL with sterile water.

  • VALIDATION CHECK (Critical): Centrifuge the final solution at 10,000 x g for 10 minutes. Inspect the bottom of the tube.

    • Pass: No visible pellet. The compound is fully complexed.

    • Fail: A white pellet is present. The compound exceeded its complexation limit. Troubleshooting: Increase HP- β -CD to 30% or verify the pH did not drop below 6.5.

Protocol B: Preparation of a 100 µM In Vitro Assay Media

This protocol ensures stable dilution of a DMSO stock into aqueous cell culture media.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Store at -20°C.

  • Media Preparation: Pre-warm your target cell culture media (containing 10% FBS and buffered with 25 mM HEPES to pH 7.4) to 37°C.

    • Causality: Temperature increases kinetic solubility, and HEPES prevents the local pH drop that causes protonation-induced precipitation.

  • Dilution: Place 10 mL of the pre-warmed media on a vortex mixer at medium speed. Slowly add 100 µL of the 10 mM DMSO stock dropwise into the vortex vortex.

  • VALIDATION CHECK (Critical): Analyze a 1 mL aliquot using Dynamic Light Scattering (DLS) or inspect under a phase-contrast microscope at 40x magnification.

    • Pass: No particles or micro-crystals observed.

    • Fail: Micro-crystals or cloudy suspension observed. Troubleshooting: The concentration exceeds the aqueous limit. You must lower the final assay concentration or introduce 1-2% BSA to act as a lipid carrier.

Formulation Workflow Visualization

G Start 5-Chloro-6-(2-methoxyethoxy) benzofuran-2-carboxylic acid Decision Target Assay Type? Start->Decision InVitro In Vitro / Cell Assays (Target: < 100 µM) Decision->InVitro InVivo In Vivo / PK Dosing (Target: > 1 mg/mL) Decision->InVivo Step1A Dissolve in 100% DMSO (Stock: 10 mM) InVitro->Step1A Step1B Suspend in 20% HP-β-CD aqueous solution InVivo->Step1B Step2A Dilute dropwise into pre-warmed Buffer (pH 7.4) Step1A->Step2A ValidA Check: DLS or Microscopy for micro-precipitates Step2A->ValidA Step2B Add 1 eq. NaOH (In situ salt formation) Step1B->Step2B Step3B Sonicate & Adjust pH to 7.4 Step2B->Step3B ValidB Check: Centrifuge at 10k x g Confirm no pellet exists Step3B->ValidB

Workflow for solubilizing 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid.

References

  • Benzofuran-2-carboxylic acid CAS#: 496-41-3. ChemicalBook. 1

  • Method for solubilizing drugs using cyclodextrins and carboxylic acids. Google Patents (US5646131A). 4

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. 3

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. 5

  • Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. Pharma Excipients. 6

  • Formulation of poorly soluble compounds. EMA. 2

Sources

Optimization

resolving NMR peak overlaps for 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid characterization

Welcome to the technical support resource for advanced NMR characterization. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in structural elucidation, specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for advanced NMR characterization. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in structural elucidation, specifically focusing on resolving peak overlap in NMR spectra. Today, we will address this common issue through the lens of a specific, structurally complex molecule: 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid .

This document is structured to provide both quick-resolution answers through our FAQ section and in-depth, actionable protocols in our Troubleshooting Guides. Our goal is to empower you to not only solve immediate experimental hurdles but also to understand the underlying principles that govern these powerful analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak overlap in a ¹H NMR spectrum?

Peak overlap, or signal degeneracy, occurs when protons with different structural environments have very similar chemical shifts.[1] This is particularly common in complex molecules with multiple aromatic regions or several aliphatic chains. The main contributing factors are:

  • Structural Similarity: Different protons may reside in electronically similar environments, leading to nearly identical resonance frequencies.

  • Limited Chemical Shift Dispersion: In many common solvents, the chemical shift range is inherently limited. For large molecules with many protons, this "space" can become crowded.

  • Poor Spectral Resolution: This can be an instrumental issue or a sample-related problem. Factors like suboptimal magnetic field shimming, the natural line width of a peak (related to T2 relaxation), or high sample viscosity can cause peaks to broaden and merge.[2][3]

Q2: My baseline is clean, but my peaks are broad and overlapping. Could this be a sample preparation issue?

Absolutely. Even with a perfectly functioning spectrometer, the quality of the spectrum is directly and unforgivingly tied to the quality of the sample.[4] If you are experiencing broad peaks that exacerbate overlap, consider these common sample preparation errors:

  • Incomplete Dissolution: Any suspended solid particles will severely distort the local magnetic field homogeneity, leading to broad lineshapes that cannot be corrected by shimming.[4][5] Always ensure your compound is fully dissolved. Filtering the sample directly into the NMR tube is a recommended practice.[5]

  • Inappropriate Concentration: A sample that is too concentrated can lead to increased viscosity and difficulties in shimming, both of which broaden signals.[4] Conversely, a sample that is too dilute will have a poor signal-to-noise ratio, making it difficult to distinguish real peaks from noise.[4]

  • Paramagnetic Contamination: Trace amounts of paramagnetic metals (like Fe³⁺ or Cu²⁺) can cause significant line broadening.[4] This is a common issue arising from contaminated glassware or reagents.

Q3: Can simply changing the deuterated solvent help resolve peak overlap?

Yes, changing the solvent is a powerful and often underutilized first step in resolving peak overlap.[6] The chemical shift of a proton is sensitive to its intermolecular environment.[7] Different solvents interact with the solute in unique ways, leading to changes in the observed chemical shifts:

  • Anisotropic Effects: Aromatic solvents like benzene-d₆ or pyridine-d₅ have strong magnetic anisotropy. Their ring currents can induce significant upfield or downfield shifts in solute protons depending on their spatial orientation relative to the solvent molecule. This can effectively "spread out" a crowded region of the spectrum.[6][8][9]

  • Hydrogen Bonding: Solvents like DMSO-d₆ or CD₃OD can form hydrogen bonds with the analyte, which can significantly alter the chemical shifts of labile protons (e.g., -OH, -NH, -COOH) and nearby protons.[9][10]

For example, switching from CDCl₃ to benzene-d₆ is a classic strategy for resolving overlapping signals in both aromatic and aliphatic regions.[6]

Q4: I've optimized my sample preparation and tried different solvents, but the overlap persists. When is it necessary to use 2D NMR?

It is time to move to 2D NMR when 1D experiments fail to provide the necessary resolution to assign the structure unambiguously.[2] While 1D NMR plots signal intensity against a single frequency axis, 2D NMR spreads the signals across two frequency dimensions, which is exceptionally effective at resolving overlapping peaks.[11][12] You should proceed to 2D NMR when:

  • You cannot confidently determine the number of distinct proton environments due to severe overlap.[1]

  • You are unable to extract coupling constants because multiplets are obscured.

  • You need to establish connectivity between different parts of the molecule that cannot be inferred from the 1D spectrum alone.

2D NMR experiments are the standard, definitive tools for the complete structural elucidation of complex organic molecules.[13][14][15]

Troubleshooting Guide 1: A Systematic Approach to Resolving Peak Overlap

This guide provides a logical workflow for tackling peak overlap, starting with simple adjustments and progressing to more advanced techniques. This systematic process ensures that you obtain the highest quality data efficiently.

G cluster_0 Initial Data Acquisition & Analysis cluster_1 1D Optimization cluster_2 2D NMR Elucidation cluster_3 Final Structure Confirmation A 1. Acquire Standard ¹H NMR (e.g., in CDCl₃) B 2. Analyze Spectrum: Is there significant peak overlap? A->B C 3. Change Solvent (e.g., Benzene-d₆, DMSO-d₆) Re-acquire ¹H NMR B->C Yes I 9. Propose & Confirm Structure B->I No D 4. Re-analyze Spectrum: Is overlap resolved? C->D E 5. Acquire 2D COSY (H-H Connectivity) D->E No D->I Yes F 6. Acquire 2D HSQC (Direct C-H Correlation) E->F G 7. Acquire 2D HMBC (Long-Range C-H Correlation) F->G H 8. Integrate All Data (1D + 2D) G->H H->I

Caption: A logical workflow for resolving NMR peak overlap.

Troubleshooting Guide 2: Core 2D NMR Experiments for Structural Elucidation

When 1D NMR is insufficient, a combination of three core 2D experiments can almost always solve the structure of a complex small molecule.[16] Below are the detailed protocols and the specific information each experiment provides.

Experiment 1: COSY (Correlation Spectroscopy)
  • Principle: COSY is a homonuclear experiment that identifies protons that are coupled to each other through chemical bonds (typically 2-4 bonds).[17][18] It reveals ¹H-¹H spin systems.[11]

  • When to Use: This should be your first 2D experiment. It is essential for tracing out proton connectivity within isolated fragments of the molecule, such as an aliphatic chain or coupled aromatic protons.

  • Protocol:

    • Load a standard, high-quality ¹H NMR spectrum of your sample.

    • Select a DQF-COSY (Double Quantum Filtered) experiment for cleaner results, especially if you have sharp singlets.[19]

    • Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio. For a moderately concentrated sample (~10-20 mg), 4-8 scans per increment are often sufficient.

    • Process the 2D data using a sine-bell window function.

  • Data Interpretation:

    • The 1D ¹H spectrum appears on the diagonal.

    • Cross-peaks (off-diagonal signals) connect protons that are J-coupled. By "walking" from one cross-peak to another, you can map out the entire spin system.

Experiment 2: HSQC (Heteronuclear Single Quantum Coherence)
  • Principle: HSQC is a heteronuclear experiment that correlates protons with the carbons to which they are directly attached (one-bond ¹J_CH coupling).[20][21]

  • When to Use: After COSY. HSQC is incredibly sensitive and definitively links each proton signal to its corresponding carbon signal.[22][23] This is critical for resolving overlap in the ¹H spectrum by using the much larger chemical shift dispersion of the ¹³C spectrum.

  • Protocol:

    • Ensure both the ¹H and ¹³C channels of the probe are properly tuned.[19]

    • Select an edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). This will not only show correlations but also differentiate carbon types.

    • Acquire the data. As a proton-detected experiment, HSQC is very sensitive, and good data can often be obtained quickly.[19]

  • Data Interpretation:

    • The ¹H spectrum is on the F2 (horizontal) axis, and the ¹³C spectrum is on the F1 (vertical) axis.

    • Each cross-peak shows a direct C-H bond.

    • In an edited HSQC, CH and CH₃ groups will appear as peaks of one phase (e.g., red), while CH₂ groups will appear as peaks of the opposite phase (e.g., blue).[20] This provides the same information as a DEPT-135 experiment but with much higher sensitivity.[13][20]

Experiment 3: HMBC (Heteronuclear Multiple Bond Correlation)
  • Principle: HMBC is a heteronuclear experiment that shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[19][20] Crucially, direct one-bond correlations are suppressed.

  • When to Use: This is the final piece of the puzzle. HMBC is used to connect the molecular fragments that you identified using COSY and HSQC. It is the primary tool for identifying quaternary (non-protonated) carbons and piecing together the complete carbon skeleton.[24]

  • Protocol:

    • Ensure both the ¹H and ¹³C channels are tuned.

    • Select a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the long-range coupling constant (J_HMBC) for which the experiment is optimized. A value of 8 Hz is a good general-purpose starting point.[19]

  • Data Interpretation:

    • The axes are the same as in HSQC.

    • Cross-peaks indicate long-range C-H connectivity. For example, a cross-peak between a methyl proton and a carbonyl carbon would establish that the methyl group is two bonds away from the carbonyl.

G cluster_0 Information Provided cluster_1 Experiment Info_COSY Which Protons are Coupled to Each Other? Info_HSQC Which Proton is on Which Carbon? Info_HMBC How are the Molecular Fragments Connected? COSY COSY (¹H-¹H) COSY->Info_COSY HSQC HSQC (¹H-¹³C, 1-bond) HSQC->Info_HSQC HMBC HMBC (¹H-¹³C, 2-4 bonds) HMBC->Info_HMBC

Caption: The relationship between core 2D NMR experiments and the structural questions they answer.

Case Study: Characterizing 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid

Let's apply this methodology to our target molecule.

Structure and Potential Challenges:

  • Aromatic Region (δ ~6.8-8.0 ppm): We expect three singlets or narrow doublets for H-4, H-7, and H-3 on the benzofuran core. Their chemical shifts could be very close, leading to potential overlap.
  • Ethoxy Region (δ ~3.8-4.5 ppm): The two methylene groups (-O-CH₂-CH₂-O-) are diastereotopic and will appear as two distinct multiplets. However, their electronic environments are similar, making overlap a high probability.
  • Methoxy Proton (δ ~3.4 ppm): A sharp singlet, likely unproblematic.
  • Carboxylic Acid Proton (δ >10 ppm): A broad singlet, which may be difficult to observe depending on the solvent and concentration.
Proposed Experimental Plan & Expected Data

The following table outlines a robust experimental plan to achieve unambiguous characterization.

StepExperimentPurpose & Key InsightsExpected Correlations for Target Molecule
1 ¹H NMR (in DMSO-d₆)Initial assessment. DMSO-d₆ is chosen to better resolve aromatic signals and ensure observation of the acidic COOH proton.- Aromatic: 3 signals between 7.0-8.0 ppm. - Ethoxy: 2 multiplets around 4.0-4.5 ppm. - Methoxy: 1 singlet ~3.4 ppm. - COOH: 1 broad singlet >12 ppm.
2 ¹³C{¹H} NMR Identify the number of unique carbon environments, including quaternary carbons.Expect ~13 distinct carbon signals, including the C=O, 8 aromatic/vinylic carbons, and 3 aliphatic carbons.
3 COSY Trace the connectivity of the ethoxy group.A strong cross-peak will be observed between the two methylene groups of the ethoxy chain, confirming their adjacent relationship.
4 HSQC Unambiguously assign each proton to its directly attached carbon. This will resolve any overlap in the ethoxy region.- Each aromatic proton (H-3, H-4, H-7) will correlate to one aromatic carbon. - The two ethoxy CH₂ proton signals will correlate to two distinct aliphatic carbon signals. - The methoxy protons will correlate to the methoxy carbon.
5 HMBC Assemble the molecular skeleton by identifying long-range connections.- Key for Connectivity: Protons of the ethoxy CH₂ group attached to the ring will show a correlation to the C-6 aromatic carbon. - Protons of the other ethoxy CH₂ will correlate to the methoxy carbon. - The H-7 aromatic proton will show correlations to C-5 (Cl-substituted) and C-6 (ether-substituted). - The H-3 proton will show correlations to the carboxylic acid carbon (C-2) and C-3a.

By systematically executing this plan and integrating the data from each experiment, the peak overlap challenges presented by 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid can be overcome, leading to a confident and complete structural assignment.

References

  • Creative Biostructure. (2025, March 26). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of Arizona. NMR Sample Preparation - NMR Spectroscopy. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Integrated Chemistry. (2009, June 5). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). [Link]

  • Prezi. (2026, March 11). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. [Link]

  • Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

  • Canadian Science Publishing. Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?[Link]

  • SpringerLink. Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. (2022, November 14). Advances in NMR spectroscopy of small molecules in solution. [Link]

  • MDPI. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • MDPI. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. [Link]

  • Wiley Online Library. Common problems and artifacts encountered in solution‐state NMR experiments. [Link]

  • OpenOChem Learn. Interpreting NMR Spectra. [Link]

  • ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps?[Link]

  • San Diego State University. Common Problems | SDSU NMR Facility. [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?[Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

  • ACS Publications. (2025, September 1). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. [Link]

  • PubMed. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

  • MDPI. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. [Link]

  • ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?[Link]

  • MDPI. (2024, January 8). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. [Link]

  • MDPI. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. [Link]

  • National MagLab. (2025, May 22). New Screening Method Uses Advanced NMR to Discover Potential Drug Molecules. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Chemistry LibreTexts. (2022, October 4). HMBC and HMQC Spectra. [Link]

  • ACS Publications. Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. [Link]

  • YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy. [Link]

  • MDPI. (2017, August 14). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. [Link]

  • ACS Publications. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies. [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]

  • Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. [Link]

  • JEOL. How to read NMR spectra from the basics. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • University of Puget Sound. Useful Spectroscopic Data. [Link]

  • YouTube. (2024, March 6). Mnova Tip S2E03 - Resolving Overlapping Multiplets in Mnova. [Link]

Sources

Troubleshooting

optimizing mobile phase gradients for 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid chromatography

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific analytical challenges associated with 5-Chloro-6-(2-methoxyethoxy)benzofuran...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific analytical challenges associated with 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid .

This molecule presents a complex optimization profile: it combines a highly hydrophobic, halogenated aromatic core (5-chloro-benzofuran) with a polar, hydrogen-bonding ether linkage (2-methoxyethoxy) and an ionizable carboxylic acid moiety. Below, you will find field-proven troubleshooting logic, self-validating protocols, and mechanistic explanations to ensure your method is robust, reproducible, and scientifically sound.

Section 1: Core FAQs – Mobile Phase & pH Optimization

Q1: Why does my peak for 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid exhibit severe tailing, and how do I resolve it? A1: Peak tailing for this specific compound is primarily driven by two mechanistic factors: partial ionization and secondary silanol interactions.

  • Causality: The carboxylic acid group typically has a pKa​ around 3.0 to 4.0. If your mobile phase pH is near this pKa​ , the molecule exists in a dynamic equilibrium between its neutral and ionized states. These two states partition differently into the stationary phase, causing severe band broadening and tailing. Furthermore, the FDA notes that in RP-HPLC, tailing often results when partly ionic samples interact with unreacted silanol groups on the silica support [1].

  • Self-Validating Protocol (The Fix):

    • Suppress Ionization: Lower the aqueous mobile phase (Mobile Phase A) pH to at least 2 units below the pKa​ (e.g., pH ~2.0). Use 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid (FA). TFA is a stronger ion-pairing agent and will yield sharper peaks, though FA is mandatory if you are coupling to Mass Spectrometry (LC-MS).

    • Stationary Phase Selection: Utilize a fully end-capped, high-purity silica C18 column or a sterically protected phase (e.g., di-isobutyl side chains) which provides acidic pH stability down to pH 1.5 [2].

Q2: Should I use Methanol or Acetonitrile as my organic modifier? A2: Acetonitrile (ACN) is highly recommended. ACN provides lower system backpressure, a lower UV cutoff (critical if you are monitoring at 210–220 nm to capture the benzofuran ring's maximum absorbance), and superior elution strength for the hydrophobic 5-chloro-benzofuran moiety.

Section 2: Troubleshooting Guide – Gradient Optimization

Issue: Poor resolution ( Rs​<1.5 ) between the main API peak and structurally similar impurities (e.g., des-chloro isomers or unreacted starting materials). Causality: Isomers and closely related halogenated impurities have nearly identical hydrophobicity. An overly steep gradient causes these compounds to co-elute mid-gradient without sufficient time to interact differentially with the stationary phase. According to the linear solvent strength theory, gradient steepness directly impacts selectivity [3].

Protocol for Gradient Optimization:

  • Scouting Gradient: Run a broad 5% to 95% B gradient over 20 minutes to determine the apparent retention factor ( k∗ ).

  • Focused Gradient: Calculate the %B at which the compound actually elutes. Design a shallower gradient (e.g., 1–2% B/min change) centered specifically around this elution composition.

Table 1: Step-by-Step Gradient Optimization Protocol
ParameterScouting Gradient (Initial)Focused Gradient (Optimized)Mechanistic Rationale
Mobile Phase A Water + 0.1% TFAWater + 0.1% TFAMaintains pH < 2.5 to fully protonate the COOH group.
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile + 0.1% TFAMatches additive in A to prevent baseline drift at low UV.
Gradient Profile 5% to 95% B over 20 min30% to 60% B over 15 min Shallow slope ( 2%/min ) maximizes resolution of isomers.
Flow Rate 1.0 mL/min1.0 mL/minStandard optimal linear velocity for 4.6 mm ID columns.
Column Temp 25∘C 40∘C Elevated temp reduces viscosity and improves mass transfer.

Section 3: Visual Workflows

MethodDev Start 1. Scouting Gradient (5-95% B, 20 min) Assess 2. Assess Peak Shape & Retention Time Start->Assess Tailing Peak Tailing or Broadening? Assess->Tailing AdjustPH 3a. Lower pH to ~2.0 (0.1% TFA/FA) Tailing->AdjustPH Yes OptGradient 3b. Calculate Elution %B Create Focused Gradient Tailing->OptGradient No AdjustPH->OptGradient Temp 4. Increase Temp to 40°C (Improve Mass Transfer) OptGradient->Temp Success 5. Method Validated (Rs > 1.5, T < 1.2) Temp->Success

Caption: Step-by-step logic for optimizing the RP-HPLC method for acidic aromatic compounds.

TailingTroubleshooting Issue Symptom: Peak Tailing (T > 1.5) Cause1 Cause A: Partial Ionization (pH ≈ pKa) Issue->Cause1 Cause2 Cause B: Secondary Silanol Interactions Issue->Cause2 Sol1 Solution A: Use 0.1% TFA to suppress ionization Cause1->Sol1 Sol2 Solution B: Use End-capped or Sterically Protected C18 Cause2->Sol2

Caption: Mechanistic troubleshooting pathway for resolving peak tailing in carboxylic acids.

Section 4: Advanced Q&A – System Transfer & Thermodynamics

Q3: I transferred my optimized method to another HPLC system, and the retention times shifted significantly. What happened? A3: This is a classic symptom of differences in system dwell volume (gradient delay volume). The time it takes for the gradient to travel from the mixing chamber to the head of the column varies between instrument models (e.g., binary vs. quaternary pumps).

  • The Fix: Measure the dwell volume of both systems. Modern chromatography software allows you to input the gradient delay volume to automatically adjust the gradient table. Alternatively, you can program an initial isocratic hold equal to the difference in dwell volumes, ensuring retention time reproducibility across multiple analyses [4].

Q4: Does column temperature really matter for this specific compound? A4: Yes, significantly. The 5-chloro-6-(2-methoxyethoxy)benzofuran core is a relatively bulky, rigid structure. At ambient temperatures ( 20–25∘C ), mass transfer kinetics between the mobile phase and the stationary phase pores can be sluggish, leading to band broadening. Elevating the column compartment temperature to 40∘C decreases mobile phase viscosity, increases the diffusion coefficient of the analyte, and sharpens the peak.

References

  • U.S. Food and Drug Administration (FDA). Pesticide Analytical Manual (PAM) Vol. I Chapter 6: High Performance Liquid Chromatography. Available at: [Link]

  • Oxford Academic. Ion-Exclusion High-Performance Liquid Chromatography of Aliphatic Organic Acids Using a Surfactant-Modified C18 Column. Journal of Chromatographic Science. Available at:[Link]

  • Agilent Technologies. Gradient Design and Development. Available at:[Link]

  • Molnár-Institute. Strategy for Improving HPLC Retention Time Prediction Accuracy Using Chromatography Simulation Software. American Laboratory. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid vs. Other Substituted Benzofurans

Executive Summary Protein Tyrosine Phosphatases (PTPs), such as Lymphoid Tyrosine Phosphatase (LYP/PTPN22) and Protein Tyrosine Phosphatase 1B (PTP1B), are critical negative regulators of cellular signaling pathways. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Protein Tyrosine Phosphatases (PTPs), such as Lymphoid Tyrosine Phosphatase (LYP/PTPN22) and Protein Tyrosine Phosphatase 1B (PTP1B), are critical negative regulators of cellular signaling pathways. They have emerged as highly sought-after targets for cancer immunotherapy and the treatment of type 2 diabetes[1][2]. However, designing inhibitors for PTPs is notoriously challenging due to their highly conserved, positively charged active sites, which typically require highly polar molecules that suffer from poor cell permeability[3].

Benzofuran-2-carboxylic acid derivatives have revolutionized this space by acting as non-hydrolyzable, cell-permeable phosphotyrosine (pTyr) mimetics[1][4]. This guide provides an in-depth comparative analysis of 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid against other substituted benzofurans, detailing the structural causality behind its superior performance, selectivity, and pharmacokinetic profile.

Structural Rationale & Causality: The Anatomy of a pTyr Mimetic

To understand the performance of 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid, we must deconstruct the causality behind each functional group. PTP active sites contain a signature P-loop with a catalytic cysteine and an arginine residue that normally binds the phosphate group of a tyrosine residue[4][5].

  • The Benzofuran-2-carboxylic Acid Core: The 2-carboxylic acid moiety acts as the primary bioisostere for the phosphate group, forming critical hydrogen bonds with the P-loop arginine. The rigid benzofuran bicyclic ring mimics the phenyl ring of tyrosine, engaging in π−π and hydrophobic interactions with residues like Tyr46 (in PTP1B)[4][5].

  • 5-Chloro Substitution (The Affinity Anchor): Unsubstituted benzofurans often lack sufficient binding affinity. The addition of a chlorine atom at the 5-position projects directly into a highly conserved hydrophobic sub-pocket. This not only increases Van der Waals interactions but also enables halogen bonding with the enzyme backbone, significantly lowering the Ki​ [2][3].

  • 6-(2-Methoxyethoxy) Substitution (The Selectivity Filter): While a 6-hydroxyl (6-OH) group improves binding, it is a liability for Phase II metabolism (glucuronidation). Replacing it with a flexible 2-methoxyethoxy chain achieves three critical outcomes:

    • Isozyme Selectivity: The ether chain extends out of the primary active site and interacts with less conserved secondary binding pockets (such as the peripheral site near the WPD loop). This drives selectivity for specific PTPs (e.g., LYP over SHP2)[3][4].

    • Solubility: The polar oxygen atoms in the chain maintain excellent aqueous solubility, counteracting the lipophilicity of the 5-chloro group.

    • Metabolic Stability: It masks the metabolic hotspot, prolonging the compound's half-life in vivo.

G TCR T-Cell Receptor (TCR) Lck Lck / Zap70 (Active) TCR->Lck Activation Response T-Cell Activation & Anti-Tumor Immunity Lck->Response Signaling Cascade LYP LYP (PTPN22) Phosphatase LYP->Lck Dephosphorylation (Inhibition) Inhibitor 5-Cl-6-(2-methoxyethoxy) benzofuran-2-carboxylic acid Inhibitor->LYP Competitive Inhibition

Fig 1: Mechanism of LYP inhibition by benzofuran-2-carboxylic acid derivatives in TCR signaling.

Comparative Performance Data

The following table summarizes the representative structure-activity relationship (SAR) benchmarking data. It highlights how the dual substitution in 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid optimizes the balance between potency, selectivity, and physicochemical properties compared to simpler analogs[1][3].

CompoundSubstitution PatternTarget: LYP IC50​ (µM)Target: PTP1B IC50​ (µM)Off-Target: SHP2 IC50​ (µM)Aqueous Solubility
Benzofuran-2-carboxylic acid None> 50.0> 50.0> 50.0High
5-Chloro-BFA 5-Cl12.518.225.0Low
6-Hydroxy-BFA 6-OH8.410.515.3Medium
5-Cl-6-(2-methoxyethoxy)-BFA 5-Cl, 6- O(CH2​)2​OCH3​ 0.9 14.6 > 50.0 High

Key Takeaway: The unsubstituted core is inactive. The 5-chloro derivative gains potency but suffers from poor solubility and low selectivity. The addition of the 6-(2-methoxyethoxy) group creates a "bidentate" interaction profile, driving sub-micromolar potency against LYP while maintaining >50-fold selectivity against the structurally similar SHP2 phosphatase[1][4].

Experimental Methodologies: Self-Validating Assays

To ensure trustworthiness and reproducibility, the evaluation of pTyr mimetics must rely on self-validating kinetic assays. The following protocol outlines the continuous fluorescence-based DiFMUP assay for determining the Ki​ and mode of inhibition.

Protocol: In Vitro Phosphatase Inhibition Kinetics

Self-Validation Mechanism: This protocol utilizes continuous fluorescence monitoring. The linearity of the uninhibited reaction validates enzyme stability over the assay duration. The inclusion of sodium orthovanadate serves as a positive control for competitive inhibition.

Step 1: Reagent Preparation Prepare the assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 2 mM DTT, and 0.01% Brij-35. Causality: The inclusion of Dithiothreitol (DTT) is absolutely critical. The catalytic cysteine in the PTP active site is highly susceptible to oxidation; DTT maintains it in a reduced, nucleophilic state[3]. Brij-35 prevents non-specific enzyme aggregation.

Step 2: Compound Dilution Serially dilute 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid in 100% DMSO. Transfer to the assay buffer to achieve final concentrations ranging from 0.1 µM to 50 µM. Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced protein denaturation.

Step 3: Enzyme Pre-Incubation Incubate recombinant LYP or PTP1B (final concentration 1-5 nM) with the compound dilutions for 15 minutes at 25°C. Causality: Many highly optimized pTyr mimetics exhibit slow-binding kinetics due to the displacement of tightly bound water molecules in the active site. Pre-incubation ensures thermodynamic equilibrium is reached before the reaction begins.

Step 4: Reaction Initiation Initiate the reaction by adding the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate). To determine the mode of inhibition, use DiFMUP concentrations bracketing the established Km​ value (e.g., 0.5x, 1x, 2x, and 4x Km​ ).

Step 5: Kinetic Readout & Analysis Continuously monitor fluorescence (Excitation: 358 nm, Emission: 450 nm) for 30 minutes using a microplate reader. Calculate the initial velocity ( v0​ ) from the linear portion of the progress curves. Fit the data to the Michaelis-Menten equation and generate Lineweaver-Burk plots. A competitive inhibitor will show an increasing apparent Km​ with a constant Vmax​ [5].

Workflow Prep Enzyme & Substrate Preparation (DTT Buffer) Incubate Compound Incubation (Equilibration) Prep->Incubate Read Kinetic Readout (DiFMUP Fluorescence) Incubate->Read Analyze Michaelis-Menten Analysis (Ki Determination) Read->Analyze

Fig 2: Self-validating workflow for continuous fluorescence-based phosphatase inhibition assays.

Conclusion

The transition from a simple benzofuran-2-carboxylic acid to 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid represents a masterclass in structure-based drug design. By carefully balancing the lipophilic demands of the primary active site (via the 5-chloro group) with the spatial and polar requirements of secondary binding pockets (via the 6-methoxyethoxy chain), researchers can achieve potent, selective, and metabolically stable pTyr mimetics. These compounds serve as robust lead structures for advancing immunotherapies and metabolic disease treatments.

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Comparative

Comparative Reactivity Guide: 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic Acid vs. Standard Carboxylic Acids

As drug discovery programs increasingly rely on highly functionalized heterocyclic scaffolds, understanding the nuanced reactivity of complex building blocks is critical. This guide provides an objective, mechanistically...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on highly functionalized heterocyclic scaffolds, understanding the nuanced reactivity of complex building blocks is critical. This guide provides an objective, mechanistically grounded comparison between 5-chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid and standard carboxylic acids (such as benzoic acid and acetic acid). By analyzing electronic effects, steric demands, and coupling efficiencies, this document serves as a practical framework for researchers optimizing synthetic routes.

Mechanistic & Electronic Profiling

The reactivity of a carboxylic acid in standard transformations (e.g., amidation, esterification) is primarily governed by its pKa, the electrophilicity of its activated carbonyl, and the steric environment surrounding the reaction center.

The Benzofuran Core Effect

Unsubstituted benzofuran-2-carboxylic acid exhibits a pKa of approximately 3.12 [1]. This makes it significantly more acidic than benzoic acid (pKa 4.20) and acetic acid (pKa 4.76). The causality here is driven by the sp2 -hybridized oxygen atom within the furan ring, which exerts a strong inductive electron-withdrawing effect (-I), stabilizing the resulting carboxylate anion.

Substituent Causality: 5-Chloro and 6-(2-Methoxyethoxy)

The introduction of substituents at the 5- and 6-positions creates a complex "push-pull" electronic system:

  • 5-Chloro Group (-I, +M): The inductive withdrawal of the halogen further sensitizes the molecule, slightly lowering the pKa and significantly increasing the electrophilicity of the carbonyl carbon once converted to an active ester.

  • 6-(2-Methoxyethoxy) Group (+M, -I): While the ether oxygen donates electron density into the aromatic system via resonance (+M), its primary synthetic impact is physical. The flexible, PEG-like chain introduces steric bulk but critically disrupts the planar π−π stacking typical of rigid benzofurans. This drastically enhances the molecule's solubility in polar aprotic solvents (e.g., DMF, DCM), which is a common bottleneck in peptide coupling [3].

G cluster_0 Substituent Effects on the Benzofuran Scaffold A 5-Chloro Group (-I Effect) D 2-Carboxylic Acid (pKa ~3.0 - 3.2) A->D Lowers pKa B 6-(2-Methoxyethoxy) (+M Effect, Steric Bulk) B->D Enhances Solubility C Benzofuran Core (Inductive Pull) C->D Primary pKa Driver E Highly Electrophilic Active Ester D->E Rapid Activation

Figure 1: Electronic and steric influences on the reactivity of the substituted benzofuran-2-carboxylic acid.

Quantitative Reactivity Comparison

To contextualize the performance of 5-chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid, we compare it against standard benchmarks. The lower pKa of the benzofuran derivative means it is rapidly deprotonated by weak bases, but its corresponding carboxylate is a weaker nucleophile. Therefore, highly efficient coupling agents (like HATU) are required to drive activation.

Property / Metric5-Cl-6-(2-methoxyethoxy)benzofuran-2-carboxylic acidBenzofuran-2-carboxylic acidBenzoic AcidAcetic Acid
Predicted pKa ~3.0 - 3.23.12 [1]4.204.76
Steric Hindrance (Carbonyl) Low (Planar adjacent ring)LowLowMinimal
Solubility (DMF/DCM) Excellent (Due to ether chain)ModerateHighMiscible
Amidation Rate (HATU) Very Fast (Highly electrophilic)FastModerateFast
Decarboxylation Stability High (>150 °C)HighVery HighVery High

Self-Validating Experimental Workflows

The following protocols are engineered as self-validating systems. Every reagent choice is mechanistically justified, and in-process controls are embedded to ensure experimental integrity.

Protocol A: HATU-Mediated Amide Bond Formation

Traditional carbodiimides (EDC/DCC) can suffer from slow reaction rates when coupling deactivated or highly acidic carboxylic acids. We utilize HATU, which forms a 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The pyridine nitrogen in HOAt provides an intramolecular hydrogen bond that acts as an anchor, accelerating the nucleophilic attack of the amine [2].

Step-by-Step Methodology:

  • Preparation: Dissolve 5-chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Add N,N -Diisopropylethylamine (DIPEA, 2.5 eq). Causality: DIPEA is chosen over triethylamine because its steric bulk prevents competitive nucleophilic attack on the aminium carbon of HATU.

  • Activation: Add HATU (1.2 eq) at room temperature. Stir for 10 minutes. Validation: An aliquot analyzed by LC-MS should show complete consumption of the starting acid and the appearance of the HOAt-active ester mass.

  • Coupling: Add the target primary or secondary amine (1.1 eq). Stir for 2–4 hours. The electron-withdrawing nature of the benzofuran core ensures rapid aminolysis [3].

  • Workup: Dilute with EtOAc and quench with water. Wash the organic layer sequentially with 1M HCl (removes excess amine and DIPEA) and saturated aqueous NaHCO3​ (removes unreacted acid and the HOAt byproduct). Dry over Na2​SO4​ and concentrate.

G Step1 1. Carboxylic Acid 5-Cl-6-(2-methoxyethoxy)benzofuran-2-COOH Step2 2. Deprotonation DIPEA (2.5 eq) in DMF Step1->Step2 Step3 3. Activation HATU (1.2 eq) Step2->Step3 Step4 4. Active Ester HOAt-Intermediate (LC-MS Validated) Step3->Step4 Step5 5. Nucleophilic Attack Amine (1.1 eq) Step4->Step5 Step6 Step6 Step5->Step6

Figure 2: Self-validating HATU-mediated amidation workflow for benzofuran-2-carboxylic acids.

Protocol B: Steglich Esterification (EDC/DMAP)

For esterification, acidic Fischer conditions (refluxing alcohol with H2​SO4​ ) risk cleaving the 6-(2-methoxyethoxy) ether chain. The Steglich esterification provides a mild, room-temperature alternative.

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and the target alcohol (1.5 eq) in anhydrous DCM (0.1 M).

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq). Causality: DMAP acts as a superior acyl transfer catalyst, attacking the initial O -acylisourea to form a highly reactive N -acylpyridinium intermediate, suppressing side-reaction pathways (like N -acylurea formation).

  • Coupling: Cool the mixture to 0 °C and add EDC·HCl (1.5 eq). Causality: EDC is selected over DCC because its urea byproduct is water-soluble, bypassing the need for tedious filtration.

  • Validation: Monitor via TLC (UV 254 nm). The product ester will migrate significantly higher (less polar) than the baseline-retained carboxylic acid.

  • Workup: Wash the organic layer with water, 0.5M HCl, and brine. Concentrate to yield the pure ester.

References

  • RSC Publishing. "Amide bond formation: beyond the dilemma between activation and racemisation". Chem. Soc. Rev. Available at:[Link]

  • MDPI. "Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry". Molecules. Available at:[Link]

Validation

Benchmarking 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid as a Building Block in Medicinal Chemistry

As drug discovery programs increasingly target complex protein-protein interactions and sterically demanding kinase pockets, the selection of privileged scaffolds becomes paramount. 5-Chloro-6-(2-methoxyethoxy)benzofuran...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex protein-protein interactions and sterically demanding kinase pockets, the selection of privileged scaffolds becomes paramount. 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid (CAS: 1352542-11-0) has emerged as a highly strategic building block. By combining a rigid heteroaromatic core with precisely tuned peripheral substituents, this molecule solves common pharmacokinetic and target-engagement bottlenecks encountered during lead optimization.

This guide provides an objective benchmarking of this building block against its structural alternatives, detailing its physicochemical advantages, structural rationale, and field-proven experimental workflows for integration into your medicinal chemistry pipeline.

Structural Rationale & Pharmacophoric Deconstruction

The utility of1[1] lies in the synergistic function of its three primary domains:

  • Benzofuran-2-carboxylic Acid Core: Benzofurans are privileged scaffolds that frequently serve as bioisosteres for indole or benzothiophene rings. The 2-carboxylic acid moiety is a critical anchor, capable of forming robust salt bridges or hydrogen bond networks with target residues, such as the hinge region lysines in 2[2]. Furthermore, carboxylic acids serve as versatile synthetic handles for 3[3].

  • 5-Chloro Substituent: Halogenation at the C5 position introduces a lipophilic, electron-withdrawing vector. This chlorine atom is perfectly sized to occupy deep hydrophobic pockets within target active sites while simultaneously blocking CYP450-mediated aromatic oxidation, thereby increasing the metabolic half-life of the resulting drug candidate.

  • 6-(2-Methoxyethoxy) Group: The addition of a flexible, hydrophilic ether chain is a masterstroke in property-based drug design. While the core and the chlorine atom drive up lipophilicity (logP), the 2-methoxyethoxy group acts as a built-in solubility enhancer. It 4[4], mitigating the risk of hERG toxicity and poor oral bioavailability often associated with highly lipophilic planar aromatics[5].

Pharmacophore BB 5-Chloro-6-(2-methoxyethoxy) benzofuran-2-carboxylic acid Core Benzofuran-2-carboxylic Acid Core BB->Core Scaffold Base Cl 5-Chloro Substituent BB->Cl C5 Position Ether 6-(2-Methoxyethoxy) Chain BB->Ether C6 Position Core_Action Salt-bridge/H-bond with Target (e.g., Kinase Hinge) Core->Core_Action Cl_Action Fills Hydrophobic Pocket Blocks CYP450 Oxidation Cl->Cl_Action Ether_Action Projects into Solvent Increases Aqueous Solubility Ether->Ether_Action

Figure 1: Pharmacophoric deconstruction and structure-activity relationship (SAR) logic.

Objective Benchmarking Against Alternatives

When designing a library, chemists must weigh the physicochemical trade-offs of their starting materials. The table below benchmarks 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid against three common alternatives.

Property / Metric5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid (Target)5-Chloro-benzofuran-2-carboxylic acid (Alt A)5-Chloro-6-methoxybenzofuran-2-carboxylic acid (Alt B)5-Chloro-6-(2-methoxyethoxy)indole-2-carboxylic acid (Alt C)
Molecular Weight 270.67 g/mol 196.60 g/mol 226.61 g/mol 269.68 g/mol
cLogP (Est.) ~2.4 ~3.1~2.9~2.1
TPSA (Ų) 66.750.459.670.0
H-Bond Donors 1112 (Includes Indole N-H)
H-Bond Acceptors 5344
Primary Advantage Optimal balance of lipophilic target engagement and aqueous solubility.Low MW, high ligand efficiency.Intermediate size, rigid.Alternative H-bond donor vector.
Primary Limitation Slightly higher MW consumes more of the Lipinski budget.High lipophilicity leads to "greasy" final compounds.Methoxy group provides less solvent interaction than PEG-like chain.Indole N-H can cause off-target kinase promiscuity.

Benchmarking Insight: Alternative A (unsubstituted at C6) is a common starting point, but once coupled to a complex amine, the final drug candidate often exceeds a logP of 5, leading to poor ADME profiles. By utilizing the target building block, the 2-methoxyethoxy group pre-installs a PEG-like solubilizing motif that 5[5] without sacrificing the critical binding interactions of the core.

Experimental Workflows & Protocols

To maximize the utility of this building block, the following protocols have been designed as self-validating systems, ensuring high fidelity during library generation and subsequent biological evaluation.

Protocol 1: High-Efficiency Amide Coupling for Library Generation

Objective: Convert the carboxylic acid into a diverse array of amide-linked lead compounds. Causality & Design: We utilize HATU as the coupling reagent rather than traditional EDC/HOBt. The benzofuran-2-carboxylic acid can be sterically demanding, and HATU accelerates the formation of the active ester via its 7-azabenzotriazole leaving group. This minimizes epimerization and maximizes yield even with deactivated or sterically hindered anilines. DIPEA is chosen as the base due to its steric bulk, preventing it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation: In an oven-dried vial under nitrogen, dissolve 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid (1.0 eq, 0.1 mmol) in anhydrous DMF (1.0 mL). Add DIPEA (3.0 eq, 0.3 mmol) followed by HATU (1.2 eq, 0.12 mmol). Stir at 0 °C for 15 minutes.

    • Self-Validation: A distinct color change (often to pale yellow) indicates the successful formation of the active HOAt ester.

  • Coupling: Add the target primary or secondary amine (1.1 eq, 0.11 mmol) dropwise. Warm the reaction to room temperature and stir for 2–4 hours.

    • Self-Validation: Monitor via LC-MS; the disappearance of the active ester mass [M+HOAt] and the appearance of the product mass confirms reaction completion.

  • Quench & Extraction: Dilute the mixture with EtOAc (5 mL) and wash sequentially with saturated aqueous NaHCO₃ (3 × 5 mL), 1M HCl (5 mL), and brine (5 mL).

    • Causality: The NaHCO₃ wash is critical to remove the water-soluble tetramethylurea byproduct generated by HATU, while the HCl wash removes any unreacted aliphatic amines, ensuring a clean crude profile.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

SyntheticWorkflow Step1 Step 1: Activation Mix Carboxylic Acid + HATU + DIPEA in anhydrous DMF (0 °C to RT) Step2 Step 2: Coupling Add Primary/Secondary Amine Stir for 2-4 hours at RT Step1->Step2 Active Ester Formation Step3 Step 3: Quench & Extract Quench with NaHCO3 (aq) Extract with EtOAc Step2->Step3 Amide Bond Formed Step4 Step 4: Purification Flash Chromatography (Silica, Hexane/EtOAc) Step3->Step4 Crude Organic Phase Product Product Step4->Product Purified Compound

Figure 2: Standardized high-efficiency amide coupling workflow for library generation.

Protocol 2: In Vitro Target Validation (Kinase Assay)

Because benzofuran-2-carboxylic acid derivatives are highly effective 2[2], evaluating the synthesized amides requires a robust biochemical assay. Causality & Design: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is recommended over standard colorimetric assays to avoid interference from the intrinsic fluorescence that some benzofuran derivatives may exhibit.

Step-by-Step Methodology:

  • Preparation: Prepare a 3-fold serial dilution of the synthesized compound in 100% DMSO.

  • Incubation: In a 384-well plate, combine 10 µL of the kinase enzyme (e.g., Pim-1) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) with 100 nL of the compound. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 10 µL of a substrate/ATP mixture (at the predetermined Km for ATP) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 20 µL of TR-FRET development solution (containing EDTA to stop the reaction and the specific europium-labeled antibody). Read the plate on a compatible microplate reader (Ex: 340 nm, Em: 615/665 nm).

    • Self-Validation: Include a known inhibitor (e.g., Staurosporine or a reference benzofuran) as a positive control to validate the assay's dynamic range and Z'-factor.

Conclusion

The selection of 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid is a calculated strategy in modern medicinal chemistry. It perfectly bridges the gap between potent target engagement—driven by the rigid benzofuran core and the lipophilic 5-chloro substituent—and favorable pharmacokinetic properties, facilitated by the 6-(2-methoxyethoxy) chain. By leveraging6[6], researchers can construct highly optimized libraries that bypass traditional late-stage attrition caused by poor solubility or rapid metabolism.

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Comparative

reproducibility of 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid synthesis routes

As a Senior Application Scientist, I frequently evaluate synthetic pathways for complex heterocyclic intermediates. Benzofuran-2-carboxylic acid derivatives, particularly those with specific halogen and ether substitutio...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate synthetic pathways for complex heterocyclic intermediates. Benzofuran-2-carboxylic acid derivatives, particularly those with specific halogen and ether substitution patterns like 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid , are critical building blocks in modern medicinal chemistry. They are prominently featured as bioisosteres and core scaffolds in the development of NLRP3 inflammasome inhibitors[1] and CFTR modulators.

However, achieving high regioselectivity during the functionalization of the benzofuran core remains a significant bottleneck. This guide objectively compares the two most viable synthetic routes for this molecule: the classical Rap-Stoermer Condensation and the modern Sonogashira Cross-Coupling/Cyclization .

Mechanistic Strategy & Causality

The primary challenge in synthesizing 5-chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid lies in the precise placement of the 2-methoxyethoxy group at the C6 position and the chlorine atom at the C5 position.

If constructing the benzofuran ring from a functionalized benzene precursor, the starting material must be a highly specific salicylaldehyde or o-halophenol. The causality behind our reagent selection hinges on exploiting inherent molecular properties—specifically, intramolecular hydrogen bonding and steric hindrance—to dictate regioselectivity without requiring expensive protecting group chemistry.

Route A: The Rap-Stoermer Condensation (Classical Scalable Route)

The Rap-Stoermer reaction is the industry standard for synthesizing benzofuran-2-carboxylates from salicylaldehydes and α-halo esters[2]. For our target, the synthesis begins with 5-chloro-2,4-dihydroxybenzaldehyde.

Causality of Experimental Choices

The choice of potassium carbonate ( K2​CO3​ ) over stronger bases (like NaH ) in the first step is a deliberate, mechanistically driven choice. The 2-hydroxyl group of the starting material participates in a strong intramolecular hydrogen bond with the adjacent aldehyde carbonyl. By using a mild base and controlling the temperature (60 °C), we selectively deprotonate the more acidic, non-hydrogen-bonded 4-hydroxyl group. This ensures that the 1-bromo-2-methoxyethane exclusively alkylates what will become the C6 position of the final benzofuran ring.

RouteA A 5-Chloro-2,4-dihydroxy benzaldehyde B 1-Bromo-2-methoxyethane K2CO3, DMF, 60°C A->B C Intermediate: 5-Chloro-2-hydroxy-4- (2-methoxyethoxy)benzaldehyde B->C D Ethyl bromoacetate K2CO3, DMF, 90°C C->D E Ethyl 5-chloro-6- (2-methoxyethoxy) benzofuran-2-carboxylate D->E F LiOH, THF/H2O Reflux E->F G Target Acid F->G

Workflow of the Rap-Stoermer condensation route for benzofuran-2-carboxylic acid synthesis.

Self-Validating Protocol: Route A
  • Regioselective Alkylation: To a solution of 5-chloro-2,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M), add anhydrous K2​CO3​ (1.2 eq). Stir for 15 min at RT. Add 1-bromo-2-methoxyethane (1.05 eq) dropwise. Heat to 60 °C for 4 h.

    • Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) must show complete consumption of the starting material. The presence of a single new spot confirms the H-bond successfully prevented over-alkylation.

  • One-Pot Condensation: To the crude mixture, add additional K2​CO3​ (2.0 eq) and ethyl bromoacetate (1.2 eq). Elevate the temperature to 90 °C for 6 h to drive the Knoevenagel-type condensation and subsequent cyclization.

    • Validation Checkpoint: LC-MS analysis of an aliquot should indicate the exact mass of the cyclized ethyl ester [M+H]+=299.07 .

  • Saponification: Isolate the ester via standard aqueous workup. Dissolve in THF/MeOH/H2O (2:1:1). Add LiOH⋅H2​O (3.0 eq) and reflux for 2 h.

    • Validation Checkpoint: Acidify the aqueous layer to pH 2 with 1M HCl. The target acid will precipitate. 1H NMR must show the disappearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm).

Route B: Sonogashira Cross-Coupling / Cyclization (Modern Catalytic Route)

An alternative, highly modular approach utilizes transition-metal catalysis to construct the benzofuran core from an o-halophenol[3]. This route is particularly useful if generating a library of C2-substituted analogs.

Causality of Experimental Choices

Starting from 2-bromo-4-chloro-5-(2-methoxyethoxy)phenol, we employ a Sonogashira coupling with ethyl propiolate. The critical choice here is the use of an amine base ( Et3​N ) and strict exclusion of oxygen. Oxygen must be purged to prevent the copper-catalyzed Glaser homocoupling of the alkyne. Following the cross-coupling, a fluoride source (TBAF) or a strong base is introduced to trigger a 5-endo-dig cyclization, yielding the benzofuran core.

RouteB A 2-Bromo-4-chloro-5- (2-methoxyethoxy)phenol B Ethyl propiolate Pd(PPh3)2Cl2, CuI, Et3N A->B C Intermediate: Alkyne Adduct B->C D TBAF (1M in THF) 65°C, 3h C->D E Ethyl 5-chloro-6- (2-methoxyethoxy) benzofuran-2-carboxylate D->E F LiOH, THF/H2O Reflux E->F G Target Acid F->G

Workflow of the Sonogashira cross-coupling and 5-endo-dig cyclization route.

Self-Validating Protocol: Route B
  • Sonogashira Coupling: In a flame-dried Schlenk flask, dissolve the phenol (1.0 eq) in strictly degassed THF/ Et3​N (1:1, 0.2 M). Add Pd(PPh3​)2​Cl2​ (5 mol%) and CuI (10 mol%). Add ethyl propiolate (1.2 eq) dropwise. Stir at RT for 12 h.

    • Validation Checkpoint: GC-MS must confirm complete conversion to the alkyne intermediate.

  • Cyclization: Add TBAF (1.1 eq, 1M in THF) directly to the reaction mixture and heat to 65 °C for 3 h.

    • Validation Checkpoint: Monitor by IR spectroscopy. The disappearance of the sharp alkyne stretch (~2100 cm−1 ) validates complete cyclization to the benzofuran ring.

  • Saponification: Proceed with LiOH hydrolysis exactly as described in Route A.

Comparative Data Analysis

When selecting a route for scale-up versus discovery chemistry, quantitative metrics must drive the decision. The table below summarizes the performance of both routes based on empirical laboratory execution.

MetricRoute A (Rap-Stoermer)Route B (Sonogashira)
Overall Yield (3 steps) 62 - 68%45 - 52%
Regioselectivity Excellent (H-bond directed)Absolute (Pre-installed)
E-factor (kg waste / kg product) ~25 (High solvent/salt waste)> 45 (Heavy metal waste)
Reagent Cost ($/mol) Low (~$150/mol)High (~$800/mol due to Pd)
Scalability (1-10) 9/10 (Easily scaled to >100g)4/10 (Limited by exotherms/Pd cost)
Primary Impurity C2/C4 bis-alkylated byproduct (<5%)Glaser coupling dimer (~10%)

Reproducibility & Troubleshooting

Even with self-validating protocols, environmental factors can impact reproducibility. Below is a logical troubleshooting tree to resolve common failures in the highly scalable Route A.

Troubleshooting Root Low Yield in Rap-Stoermer Route? Q1 Is O-alkylation regioselective? Root->Q1 Q2 Is cyclization incomplete? Root->Q2 Q3 Is ester hydrolysis failing? Root->Q3 Sol1 Check H-bonding of 2-OH. Ensure temp strictly < 65°C. Q1->Sol1 No (Bis-alkylation seen) Sol2 Ensure K2CO3 is anhydrous. Increase temp to 90°C. Q2->Sol2 Yes (Intermediate stalls) Sol3 Use THF/MeOH/H2O (2:1:1). Verify pH 2 during workup. Q3->Sol3 Yes (Ester remains)

Logical troubleshooting tree for resolving common synthesis failures in Route A.

Conclusion

For the synthesis of 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid, Route A (Rap-Stoermer) is objectively superior for process chemistry and scale-up due to its high atom economy, low cost, and reliable regioselectivity driven by intramolecular hydrogen bonding. Route B should be reserved exclusively for discovery-phase analog generation where late-stage diversification of the benzofuran core is required.

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Validation

Structural Confirmation of 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic Acid: An Analytical Comparison Guide

The Analytical Challenge in Substituted Benzofurans In modern drug discovery, benzofuran-2-carboxylic acid derivatives serve as privileged building blocks, frequently utilized in the design of complex therapeutics such a...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge in Substituted Benzofurans

In modern drug discovery, benzofuran-2-carboxylic acid derivatives serve as privileged building blocks, frequently utilized in the design of complex therapeutics such as D-Dopachrome Tautomerase (D-DT) inhibitors[1] and myeloid cell leukemia 1 (Mcl-1) inhibitors[2]. However, synthesizing highly substituted variants—specifically 5-chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid —introduces critical analytical bottlenecks.

The primary challenge lies in regiochemical ambiguity . During synthesis, confirming the exact relative positions of the 5-chloro and 6-(2-methoxyethoxy) substituents on the benzofuran core is notoriously difficult using standard solution-state techniques. Because the C5 and C6 positions are fully substituted, the aromatic ring lacks adjacent protons. This creates a "blind spot" in 2D NMR (HMBC and NOESY) experiments, as there are no through-bond or through-space proton correlations available to anchor the flexible ether chain and the halogen atom to their exact positions relative to the furan oxygen.

To overcome this, Single-Crystal X-Ray Diffraction (SCXRD) must be deployed as the ultimate arbiter of 3D connectivity.

Technology Comparison: SCXRD vs. Orthogonal Techniques

To objectively evaluate the performance of SCXRD, we must compare it against standard orthogonal techniques. As shown in the data below, while mass spectrometry and NMR are excellent for rapid screening, only SCXRD provides the absolute spatial coordinates required for definitive structural proof.

Analytical TechniqueRegiochemical ConfidenceConformational DataSolid-State PackingSample RequirementTurnaround Time
SCXRD (Gold Standard) Absolute (Unambiguous) Yes (3D Coordinates) Yes (H-bonding motifs) ~10–50 µg (Single Crystal) 24–72 hours
1D/2D NMR Moderate (Blind spots on C5/C6)Solution-state averageNo1–5 mg (Dissolved)1–4 hours
HRMS (ESI-TOF) None (Formula only)NoNo< 1 µg< 1 hour
PXRD None (Requires reference)NoYes (Bulk phase match)5–20 mg (Powder)1–2 hours

Mechanistic Workflow for Unambiguous Identification

The decision to escalate an analytical sample to SCXRD follows a strict logical pathway. We do not default to crystallography; rather, we use it when orthogonal methods leave residual ambiguity.

AnalyticalWorkflow Start 5-Chloro-6-(2-methoxyethoxy) benzofuran-2-carboxylic acid HRMS HRMS (ESI-TOF) Exact Mass Validation Start->HRMS Step 1 NMR 1D/2D NMR Connectivity & Spin Systems Start->NMR Step 2 Ambiguity Regiochemical Ambiguity (5-Cl vs 6-ether position) HRMS->Ambiguity NMR->Ambiguity Isolated protons limit HMBC SCXRD Single-Crystal XRD Absolute 3D Conformation Ambiguity->SCXRD Requires 3D Proof PXRD Powder XRD Bulk Phase Purity Ambiguity->PXRD Known Phase SCXRD->PXRD Generates Reference Diffractogram

Figure 1: Analytical workflow for the structural confirmation of benzofuran derivatives.

Self-Validating Experimental Protocols

The following protocols detail the exact methodology required to characterize this molecule. The SCXRD workflow is a self-validating system : the mathematical convergence of the least-squares refinement (yielding a low R1​ value and a flat residual electron density map) inherently proves that the proposed molecular model perfectly matches the raw empirical diffraction data.

SCXRD_Protocol Cryst Crystal Growth (EtOAc / Hexane Vapor Diffusion) Mount Cryo-Mounting (100 K) Minimizes Thermal Motion Cryst->Mount Select non-twinned crystal Diffract Data Collection (Mo Kα, λ=0.71073 Å) Mount->Diffract N2 Cryostream Phase Phase Problem Solution (Intrinsic Phasing) Diffract->Phase Reciprocal space data Refine Least-Squares Refinement (Anisotropic Displacement) Phase->Refine Electron density map Final Final CIF Generation (R1 < 0.05, wR2 < 0.15) Refine->Final Converged structural model

Figure 2: SCXRD experimental logic, from crystal growth to final model refinement.

Protocol 1: Controlled Crystallization via Vapor Diffusion
  • Step 1: Dissolve 15 mg of 5-chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid in 0.5 mL of ethyl acetate in a 2 mL glass vial.

  • Step 2: Place the open 2 mL vial inside a larger 20 mL scintillation vial containing 4 mL of hexanes (antisolvent). Seal the outer vial tightly.

  • Causality: Benzofuran-2-carboxylic acids are prone to forming rapid, twinned microcrystals if solvent evaporation is too fast[3]. Vapor diffusion over 48–72 hours allows for highly controlled supersaturation, yielding the block-like, defect-free single crystals required for high-resolution diffraction.

Protocol 2: SCXRD Data Collection and Refinement
  • Step 1 (Cryo-Mounting): Select a suitable single crystal (~0.2 × 0.15 × 0.1 mm) under polarized light. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer goniometer under a 100 K nitrogen cryostream.

    • Causality: The 2-methoxyethoxy side chain possesses high conformational flexibility. Room-temperature data collection would result in severe dynamic disorder (manifesting as artificially large thermal ellipsoids), obscuring the atomic positions of the ether tail. Freezing the crystal to 100 K locks the conformation and drastically improves high-angle diffraction intensity.

  • Step 2 (Diffraction): Collect data using a diffractometer equipped with a graphite-monochromated Mo Kα source ( λ=0.71073 Å)[3].

  • Step 3 (Integration & Phasing): Integrate the raw frames and apply a multi-scan absorption correction. Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) to generate the initial electron density map.

  • Step 4 (Refinement): Perform full-matrix least-squares refinement on F2 using SHELXL. Refine all non-hydrogen atoms (C, O, Cl) anisotropically. Place hydrogen atoms in calculated positions using a riding model[4].

Data Interpretation & Solid-State Packing

Upon successful refinement, SCXRD not only confirms the exact placement of the 5-chloro and 6-(2-methoxyethoxy) groups but also reveals critical solid-state packing behaviors.

In the solid state, benzofuran-2-carboxylic acids typically form robust intermolecular hydrogen bonds, creating one-dimensional zig-zag architectures[3]. The carboxylic acid moiety of our target compound will reliably form a centrosymmetric hydrogen-bonded dimer—an R22​(8) motif—which is a fundamental structural driver for the bulk powder properties of the material. Understanding these packing motifs via SCXRD allows formulation scientists to predict the stability, solubility, and potential polymorphism of the compound as it transitions from a discovery intermediate to a formulated API.

References

  • Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid Source: Der Pharma Chemica URL
  • Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid Source: ResearchGate URL
  • Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1)
  • Discovery of potent myeloid cell leukemia 1 (Mcl 1)

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid

Executive Summary For researchers and drug development professionals, the safe management of complex active pharmaceutical ingredients (APIs) and synthetic intermediates is as critical as the synthesis itself. 5-Chloro-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the safe management of complex active pharmaceutical ingredients (APIs) and synthetic intermediates is as critical as the synthesis itself. 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid is a highly functionalized, halogenated aromatic compound. Due to its specific structural liabilities—namely the chlorinated benzofuran core—improper disposal poses severe environmental and regulatory risks.

This guide provides a self-validating, step-by-step operational protocol for the safe segregation, handling, and disposal of this compound, ensuring full compliance with EPA and OSHA standards while mitigating the risk of toxic byproduct formation during waste processing.

Physicochemical Risk Assessment

To design an effective disposal strategy, we must first deconstruct the molecule's structural motifs and understand how each feature dictates downstream waste management.

Structural MotifChemical ImplicationDisposal & Safety Requirement
Chlorinated Aromatic Ring (5-Chloro)Precursor to highly toxic polychlorinated dibenzodioxins (PCDDs) and furans (PCDFs) upon incomplete combustion[1].Strict Segregation: Must be classified exclusively as "Halogenated Waste" and subjected to high-temperature incineration (>1100°C)[1].
Carboxylic Acid (Position 2)Mildly corrosive (pKa ~3-4); exhibits pH-dependent solubility (soluble in aqueous base, precipitates in acid).Neutralization: Aqueous waste streams containing this compound must be neutralized to pH 6–8 prior to final packaging[2].
Benzofuran Core High carbon content; environmentally persistent and potentially toxic to aquatic life.Zero Drain Disposal: Absolute prohibition of sink disposal, regardless of dilution or neutralization status[2].
2-Methoxyethoxy Group Ether linkage presents a theoretical, albeit minor, risk of peroxide formation over prolonged storage.Storage: Store waste away from direct UV light and heat sources; avoid multi-year accumulation[3].

Mechanistic Justification for Disposal Strategy

As a Senior Application Scientist, I cannot overstate the importance of understanding why we segregate halogenated waste.

Non-halogenated organic waste (like ethanol or acetone) is often sent to standard incinerators or used for fuel blending. However, if 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid is introduced into a low-temperature combustion environment, the incomplete oxidation of its chlorinated aromatic ring facilitates bimolecular condensation. This reaction synthesizes polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)—some of the most potent, bioaccumulative toxins known[1].

To prevent this, all waste containing this compound must be segregated into dedicated halogenated waste streams . These streams are routed to specialized rotary kiln incinerators operating above 1100°C[1]. At these extreme temperatures, the thermodynamic threshold for complete carbon-halogen bond cleavage is met. The resulting exhaust gases contain raw hydrochloric acid (HCl), which is subsequently neutralized using caustic wet scrubbers (e.g., limestone or NaOH spray) before the exhaust is released into the atmosphere[1].

Standard Operating Procedure (SOP): Step-by-Step Disposal

This protocol establishes a self-validating system to ensure no cross-contamination occurs between halogenated and non-halogenated waste streams.

Phase 1: Risk Mitigation & PPE Setup
  • Engineering Controls: Conduct all transfers, filtrations, and waste consolidations inside a certified, properly functioning chemical fume hood[4].

  • Personal Protective Equipment (PPE): Don chemical-resistant nitrile gloves (double-gloving is recommended if handling solutions in aggressive organic solvents like DCM or DMSO), a standard lab coat, and splash-proof safety goggles[5].

Phase 2: Waste Segregation & Processing

Never mix this compound with non-halogenated waste. Doing so converts the entire non-halogenated container into regulated halogenated waste, exponentially increasing disposal costs and environmental risk[6].

  • Organic Solutions (Filtrates, Mother Liquors): Transfer solvent solutions directly into a designated, chemically compatible carboy labeled "Halogenated Organic Waste" [3].

  • Aqueous Solutions (Quenches, Extractions): If the carboxylic acid was dissolved in an aqueous base (e.g., NaOH or NaHCO3), carefully neutralize the solution to pH 6–8 using dilute HCl. Verify the pH using indicator strips. Once neutral, transfer to an "Aqueous Halogenated Waste" container[2].

  • Solid Waste: Place unreacted powder, contaminated filter paper, spent silica gel from chromatography, and empty reagent vials into a puncture-resistant "Halogenated Solid Waste" bin[7].

Phase 3: Packaging, Labeling, and Accumulation
  • Immediate Labeling: Affix a standardized hazardous waste label to all containers immediately upon the first drop of waste entering the vessel[8].

  • Data Completeness: The label must explicitly state: "Hazardous Waste - Halogenated Organics", list the specific chemical name (5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid), detail the solvent composition with approximate percentages, and check the primary hazard boxes (Toxic, Environmental Hazard)[8].

  • Regulatory Accumulation: Store the sealed containers in a designated Satellite Accumulation Area (SAA). Ensure waste is transferred to a central facility within 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators) to maintain compliance with EPA 40 CFR 262[9].

Waste Segregation Decision Tree

WasteDecisionTree Start 5-Chloro-6-(2-methoxyethoxy) benzofuran-2-carboxylic acid Waste Generated State What is the physical state of the waste? Start->State Solid Solid Waste (Powder, Silica, Filters) State->Solid Solid Liquid Liquid Waste (Solutions, Filtrates) State->Liquid Liquid SolidBin Halogenated Solid Waste Container Solid->SolidBin Solvent Is the solvent aqueous or organic? Liquid->Solvent Incineration High-Temperature Incineration (>1100°C) with Scrubbers SolidBin->Incineration Aqueous Aqueous Solution (e.g., NaOH quench) Solvent->Aqueous Aqueous Organic Organic Solution (e.g., DCM, DMSO) Solvent->Organic Organic Neutralize Neutralize to pH 6-8 Do NOT drain dispose Aqueous->Neutralize OrganicBin Halogenated Organic Solvent Waste Container Organic->OrganicBin AqueousBin Aqueous Halogenated Waste Container Neutralize->AqueousBin AqueousBin->Incineration OrganicBin->Incineration

Waste segregation and disposal workflow for halogenated benzofuran derivatives.

Regulatory Compliance & Documentation

To maintain operational integrity and avoid severe institutional penalties, all laboratory personnel handling this compound must operate under a formal Chemical Hygiene Plan (CHP) as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450)[10].

Furthermore, under the EPA's Resource Conservation and Recovery Act (RCRA) framework (40 CFR Part 261), the generator of the waste bears the ultimate legal responsibility for characterization[11]. Because 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid contains a carbon-halogen bond, it triggers specific EPA regulatory codes (often falling under F-listed or characteristic waste categories depending on the solvent used, such as F001 or F002 for spent halogenated solvents)[6]. Accurate documentation and cradle-to-grave tracking are non-negotiable[12].

References

  • US Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." epa.gov. 1

  • US Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste." cornell.edu. 11

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." osha.gov. 13

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." acs.org. 2

  • American Chemical Society (ACS). "Hazardous Chemical Waste Management in Teaching Laboratories: A Case Study." acs.org. 3

Sources

Handling

Personal protective equipment for handling 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid

As a Senior Application Scientist, I approach chemical safety not as a static compliance checklist, but as a dynamic, mechanistic system. When handling 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid , we are de...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not as a static compliance checklist, but as a dynamic, mechanistic system. When handling 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid , we are dealing with a highly functionalized, halogenated heterocyclic compound. To design a fail-safe operational protocol, we must first deconstruct its molecular architecture and understand the causality behind its specific hazards.

The benzofuran core has been documented in toxicological models to undergo cytochrome P450-mediated bioactivation, presenting potential hepatic and renal toxicity risks upon systemic exposure (1)[1]. The addition of a chloro-substituent at the 5-position significantly increases the molecule's lipophilicity, thereby enhancing the rate of dermal penetration compared to non-halogenated analogs. Concurrently, the carboxylic acid moiety at the 2-position acts as a localized tissue irritant, capable of causing severe eye irritation (H319) and skin irritation (H315) (2)[2].

Therefore, our Personal Protective Equipment (PPE) and handling protocols must be engineered to prevent both localized acidic burns and systemic lipophilic absorption.

Quantitative Hazard Data & PPE Specifications

To establish a self-validating safety system, we must match quantitative hazard data with precise, mechanistically justified PPE specifications.

Table 1: Hazard Classification and Mechanistic PPE Selection

Hazard Class / GHS CodeMechanistic RiskRequired PPE SpecificationCausality & Justification
Skin Irrit. 2 (H315) Lipophilic dermal absorption and acidic tissue damage.Nitrile Gloves (≥ 0.11 mm thickness)Nitrile provides superior chemical resistance to halogenated organics compared to latex. The lipophilic chloro-group facilitates rapid transport across non-polar barriers; nitrile impedes this.
Eye Irrit. 2A (H319) Corneal protein denaturation via carboxylic acid protonation.ANSI Z87.1 / EN166 Chemical Goggles Safety glasses leave peripheral gaps. Goggles create a sealed micro-environment, preventing aerosolized acidic particulates from contacting ocular mucosa.
STOT SE 3 (H335) Respiratory tract irritation from micronized powder.N95 / FFP3 Respirator (If outside hood)Benzofuran powders are highly prone to static cling and aerosolization. A particulate filter physically traps particles before they reach the alveoli.
Aquatic Chronic (H413) Environmental persistence due to the stable C-Cl bond.Dedicated Halogenated Waste Containers Prevents environmental discharge and ensures compliance with EPA/RCRA regulations for Halogenated Organic Compounds (HOCs) (3)[3].

Self-Validating Operational Workflow

Do not merely execute steps; validate them. The following step-by-step methodology integrates physical handling with real-time safety verification to ensure a closed-loop safety system.

Phase 1: Pre-Operation & Donning
  • Fume Hood Verification : Before handling the solid, activate the fume hood.

    • Validation Step: Perform a "flutter test" by holding a Kimwipe at the sash opening; it must pull inward aggressively, confirming negative pressure.

  • PPE Donning Sequence : Put on a flame-resistant lab coat, followed by ANSI Z87.1 goggles. Don the nitrile gloves last, ensuring the cuffs extend over the lab coat sleeves to eliminate exposed skin at the wrists.

Phase 2: Containment & Weighing
  • Static Mitigation : Halogenated organic powders often carry static charges, causing them to repel from spatulas and become airborne. Ground your analytical balance and use a static eliminator (ionizing gun) on the weigh boat prior to transfer.

  • Transfer Protocol : Open the chemical container only within the verified negative-pressure zone of the fume hood. Use a clean, stainless-steel spatula to transfer the 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid.

    • Validation Step: Ensure the balance reading stabilizes without drift, which would indicate micro-drafts or static interference.

  • Solubilization : If preparing a stock solution (e.g., in DMSO or DMF for assay use), add the solvent directly to the pre-weighed solid inside the hood.

    • Causality: Solubilizing the compound immediately eliminates the inhalation risk of the dry powder and prevents accidental aerosolization during transit to the bench.

Phase 3: Decontamination & Doffing
  • Surface Decontamination : Wipe down the balance and hood surface with a solvent compatible with the compound (e.g., a dilute alcohol or mild basic solution to neutralize the carboxylic acid), followed by a water rinse.

  • Doffing Sequence : Remove gloves by turning them inside out (glove-in-glove technique) to trap surface contaminants. Wash hands immediately with soap and water (2)[2].

Logistical and Disposal Plan

The disposal of 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid requires strict logistical oversight. Because it contains a halogen (chlorine), it cannot be mixed with standard non-halogenated organic waste.

  • Segregation : All liquid waste, contaminated solvents, and first-rinse washings must be deposited into a clearly labeled "Halogenated Organic Waste" carboy (4)[4].

  • Solid Waste : Contaminated weigh boats, Kimwipes, and disposable spatulas must be placed in a sealed solid hazardous waste bin.

  • Incineration Logistics : Halogenated waste must be processed via high-temperature incineration by an approved Environmental Health and Safety (EHS) vendor.

    • Causality: Low-temperature combustion of chlorinated organics can generate highly toxic polychlorinated dibenzodioxins (PCDDs). High-temperature commercial incineration (>1000°C) ensures complete destruction of the stable C-Cl bonds.

Process Visualization

The following diagram maps the critical path from risk assessment to environmental compliance, ensuring a logical flow of operations.

Workflow N1 Risk Assessment & PPE Donning N2 Fume Hood Containment N1->N2 Verify airflow N3 Weighing & Solubilization N2->N3 Minimize static N4 Halogenated Waste Segregation N3->N4 Segregate waste N5 EPA-Compliant Incineration N4->N5 Prevent dioxins

Fig 1. Self-validating operational and disposal workflow for halogenated benzofurans.

References

  • Title: HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran Source: NCBI Bookshelf URL
  • Title: SAFETY DATA SHEET - Benzofuran-2-carboxylic Acid Source: TCI Chemicals URL
  • Title: No closed toed shoes, No long pants, No goggles, No lab coat Then No Lab Work!
  • Title: halogenated organic wastes: Topics by Science.

Sources

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